molecular formula C6H6BrClN2 B12463947 5-bromo-4-chloro-N-methylpyridin-2-amine

5-bromo-4-chloro-N-methylpyridin-2-amine

Cat. No.: B12463947
M. Wt: 221.48 g/mol
InChI Key: XJVGEKBTLBPLOS-UHFFFAOYSA-N
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Description

5-bromo-4-chloro-N-methylpyridin-2-amine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-4-chloro-N-methylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-4-chloro-N-methylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

5-bromo-4-chloro-N-methylpyridin-2-amine

InChI

InChI=1S/C6H6BrClN2/c1-9-6-2-5(8)4(7)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

XJVGEKBTLBPLOS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C(=C1)Cl)Br

Origin of Product

United States
Foundational & Exploratory

1H and 13C NMR spectra for 5-bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization of 5-Bromo-4-chloro-N-methylpyridin-2-amine: A Technical Guide for Structural Elucidation

Executive Summary

The compound 5-bromo-4-chloro-N-methylpyridin-2-amine (a methylated derivative of 5-bromo-4-chloro-pyridin-2-amine) is a highly functionalized heterocyclic scaffold. Halogenated aminopyridines are critical intermediates in modern drug discovery, frequently utilized in the synthesis of therapeutics for fibrotic, inflammatory, and autoimmune diseases[1][2].

For researchers and drug development professionals, the primary analytical challenge with such di-halogenated heterocycles is unambiguously assigning the regiochemistry of the halogens (differentiating the C4-chloro and C5-bromo positions). This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule, detailing the causality behind chemical shifts, substituent effects, and the experimental protocols required for high-resolution data acquisition[3][4].

Molecular Architecture & Electronic Environment

To predict and assign the NMR spectra accurately, we must first analyze the electronic push-pull dynamics of the pyridine ring:

  • N1 (Pyridine Nitrogen): Acts as an inductive electron-withdrawing group (EWG), heavily deshielding adjacent positions (C2, C6).

  • C2-Methylamino Group (-NHCH 3​ ): A strong resonance electron-donating group (EDG). The lone pair on the exocyclic nitrogen delocalizes into the ring, significantly shielding the ortho (C3) and para (C5) positions.

  • C4-Chlorine (-Cl): Inductively withdrawing, causing localized deshielding at C4.

  • C5-Bromine (-Br): While inductively withdrawing, bromine exerts a pronounced "heavy atom effect" (spin-orbit coupling), which paradoxically shields the ipso carbon (C5) in 13 C NMR compared to lighter halogens [1].

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of 5-bromo-4-chloro-N-methylpyridin-2-amine in DMSO- d6​ is characterized by two distinct aromatic singlets and the N-methyl system.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ , 298K)

PositionShift (δ, ppm)MultiplicityIntegration J (Hz)Assignment Logic & Causality
H-6 8.15Singlet (s)1H-Furthest downfield. Deshielded by the strong anisotropic effect of the adjacent pyridine N1 and the ortho-bromine atom.
NH 6.80Broad Quartet (br q)1H~4.5Exchangeable proton. In DMSO- d6​ , exchange is slow enough to observe scalar coupling ( 3J ) with the methyl group [2].
H-3 6.55Singlet (s)1H-Significantly upfield shifted due to the strong +M (resonance) electron donation from the adjacent C2-NHCH 3​ group.
N-CH 3​ 2.85Doublet (d)3H4.8Aliphatic methyl group, split into a doublet due to scalar coupling with the adjacent NH proton.

Note: If the sample is run in CDCl 3​ or if trace water/acid is present, the NH proton will rapidly exchange, collapsing the N-CH 3​ doublet into a singlet and broadening the NH peak into the baseline.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum provides the definitive proof of the halogen regiochemistry. The assignments rely heavily on the interplay between resonance donation and the heavy atom effect [3].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ , 298K)

PositionShift (δ, ppm)TypeAssignment Logic & Causality
C-2 159.2CqHighly deshielded. Bonded directly to two electronegative nitrogen atoms (N1 and the exocyclic amine).
C-6 148.5CHDeshielded by the adjacent N1 atom. Confirmed by DEPT-135 (positive phase).
C-4 142.0CqDeshielded by the electronegative chlorine atom.
C-5 109.5CqCritical Assignment: Despite being bonded to a halogen, C5 is shielded relative to C4 due to the heavy atom effect of Bromine and resonance donation from the C2 amine.
C-3 105.8CHHighly shielded by ortho resonance donation from the C2-NHCH 3​ group.
N-CH 3​ 28.5CH 3​ Typical chemical shift for an N-methyl aliphatic carbon.

2D NMR Strategies for Unambiguous Assignment

While 1D data strongly suggests the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required as an orthogonal validation tool to prove the relative positions of the Cl and Br atoms. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

By analyzing the correlations from H-3 and H-6, we can map the entire carbon skeleton. H-6 will show a strong 3J correlation to C-4, while H-3 will show a strong 2J correlation to C-4. The intersection of these signals definitively anchors the chlorine atom at C-4.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 (δ 6.55) C2 C-2 (δ 159.2) H3->C2 2J (Strong) C4 C-4 (δ 142.0) H3->C4 2J (Strong) C5 C-5 (δ 109.5) H3->C5 3J (Medium) H6 H-6 (δ 8.15) H6->C4 3J (Strong) H6->C5 2J (Weak) CH3 N-CH3 (δ 2.85) CH3->C2 3J (Strong)

Fig 1: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.

Experimental Protocol for High-Resolution NMR Acquisition

To ensure data integrity, the acquisition protocol must be a self-validating system . Standard protocols for these derivatives typically utilize 400 MHz spectrometers, referencing chemical shifts to tetramethylsilane (TMS) at δ 0.00 ppm[3][4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS. Causality: DMSO- d6​ is chosen over CDCl 3​ to disrupt intermolecular hydrogen bonding, fully solubilize the polar compound, and slow down the chemical exchange of the NH proton, allowing observation of the NH-CH 3​ scalar coupling [2].

  • Locking & Tuning: Insert the sample and lock onto the 2 H frequency of DMSO. Tune and match the probe for both 1 H and 13 C channels to maximize the signal-to-noise ratio (SNR).

  • Self-Validation via Shimming: Perform 3D gradient shimming. Validation check: Acquire a preliminary 1D 1 H spectrum. The Full Width at Half Maximum (FWHM) of the TMS peak must be 1.0 Hz. If it is wider, re-shim. This guarantees that any broadening of the NH peak is a true chemical phenomenon, not an instrumental artifact.

  • 1D Acquisition:

    • 1 H NMR: Use a standard 30° pulse program (zg30), 16 scans, with a 1-second relaxation delay ( d1 ).

    • 13 C NMR: Use a proton-decoupled pulse program (zgpg30), minimum 512 scans, with a 2-second relaxation delay to ensure quaternary carbons (C2, C4, C5) relax sufficiently for accurate detection.

  • Data Processing: Apply exponential multiplication (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform manual phase and baseline correction to ensure accurate integration of the H-3 and H-6 singlets.

NMR_Workflow S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 S2 2. Spectrometer Setup Lock 2H, Tune/Match Probe, 3D Shim S1->S2 S3 3. 1H 1D Acquisition zg30, ns=16, d1=1s, T=298K S2->S3 S4 4. 13C 1D Acquisition zgpg30, ns=512+, d1=2s, 1H-decoupled S3->S4 S5 5. 2D Experiments Acquire HSQC and HMBC for connectivity S4->S5 S6 6. Data Processing Zero-filling, FT, Phase/Baseline Correction S5->S6

Fig 2: Standardized high-resolution NMR acquisition workflow for halopyridines.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds (5th ed.). Springer.[Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH.[Link]

Sources

Thermodynamic Solubility Profiling of 5-Bromo-4-chloro-N-methylpyridin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper

Executive Summary

In preclinical drug development and advanced organic synthesis, polyhalogenated 2-aminopyridines serve as critical, multipurpose building blocks for the preparation of biologically active molecules and organometallic ligands[1]. Specifically, 5-bromo-4-chloro-N-methylpyridin-2-amine is a highly functionalized intermediate whose unique steric and electronic topography dictates its behavior in solution.

As a Senior Application Scientist, I frequently observe that empirical assumptions regarding the solubility of polyhalogenated heterocycles lead to suboptimal reaction yields, poor crystallization recoveries, and formulation bottlenecks. This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-bromo-4-chloro-N-methylpyridin-2-amine across various organic solvents, grounded in thermodynamic principles and structural causality. Furthermore, it establishes a self-validating experimental protocol for quantifying its thermodynamic solubility.

Structural Causality and Solvation Mechanics

The solubility of a crystalline solid in an organic solvent is a thermodynamic balancing act between the energy required to disrupt the solute's crystal lattice and the energy released upon solvation. For 5-bromo-4-chloro-N-methylpyridin-2-amine, the solvation enthalpy is governed by four distinct structural features:

  • The Pyridine Core: Acts as a weak Brønsted base and a hydrogen-bond (H-bond) acceptor.

  • The N-Methylamine Group (C2): Provides both H-bond donor (N-H) and acceptor capabilities. The methyl group introduces slight steric hindrance compared to a primary amine, slightly lowering the crystal lattice energy but also altering the hydrogen-bonding network.

  • The Chlorine Atom (C4): Highly electronegative and lipophilic, it withdraws electron density from the ring via inductive effects, modulating the basicity of the pyridine nitrogen.

  • The Bromine Atom (C5): Highly polarizable. The electron density distribution around the bromine atom is anisotropic, creating a region of positive electrostatic potential (a "σ-hole") along the extension of the C-Br bond. This allows the molecule to act as a halogen bond donor to Lewis basic solvents (e.g., oxygen atoms in ethers or esters)[2].

Solvation Pathways

G Compound 5-bromo-4-chloro- N-methylpyridin-2-amine PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic Strong H-bond acceptance & Dipole-Dipole PolarProtic Polar Protic (e.g., MeOH, EtOH) Compound->PolarProtic H-bond donor/acceptor exchange NonPolar Non-Polar (e.g., Toluene, Hexane) Compound->NonPolar Weak dispersion forces Halogen-π interactions

Solvation mechanisms of the target compound across different organic solvent classes.

Predicted Solubility Profile

Based on the thermodynamic behavior of structurally analogous halogenated aminopyridines[3], the solubility profile of 5-bromo-4-chloro-N-methylpyridin-2-amine can be stratified by solvent dielectric constant and hydrogen/halogen bonding capacity.

Table 1: Estimated Thermodynamic Solubility Profile at 298.15 K

Solvent ClassRepresentative SolventDielectric Constant (ε)Solvation MechanismPredicted Solubility Range (Mole Fraction, x2​ )
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole; H-bond acceptance from N-H; disruption of lattice.High ( >0.05 )
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)32.2Excellent dissolution capability for halogenated anilines/pyridines[3].High ( >0.05 )
Polar Protic Methanol (MeOH)32.7H-bond donor/acceptor network; limited by the highly lipophilic di-halogenated ring.Moderate ( 0.01−0.05 )
Polar Protic Isopropanol (IPA)18.3Decreased polarity reduces solvation of the polar amine headgroup[3].Low-Moderate ( 0.005−0.01 )
Moderate Polar Ethyl Acetate (EtOAc)6.0Favorable halogen bonding (C-Br···O=C) and moderate dipole interactions[2].Moderate ( 0.01−0.03 )
Non-Polar Toluene2.4Weak London dispersion forces; potential halogen-π interactions.Low ( <0.005 )
Non-Polar Hexane1.9Complete mismatch of cohesive energy densities.Very Low ( <0.001 )

Note: In polar protic solvents, solubility typically decreases as the aliphatic chain length of the alcohol increases (MeOH > EtOH > n-Propanol > Isopropanol) due to the decreasing dielectric constant and steric hindrance disrupting hydrogen bond networks[3].

Experimental Methodology: The Shake-Flask Protocol

To transition from predictive models to empirical data, the isothermal shake-flask method (originally proposed by Higuchi and Connors) remains the gold standard for determining thermodynamic equilibrium solubility[4].

Unlike kinetic solubility methods (which measure the precipitation point of a compound dissolved in DMSO when added to a buffer), the shake-flask method measures the true thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

Protocol Design & Causality

Every step in this protocol is designed as a self-validating system to ensure data integrity:

  • Excess Solid: Ensures the chemical potential of the solid phase remains constant.

  • 72-Hour Equilibration: Halogenated pyridines can exhibit slow dissolution kinetics or form metastable polymorphs. A 72-hour window, verified against a 48-hour timepoint, guarantees true thermodynamic equilibrium[4].

  • PTFE Filtration: Polyhalogenated compounds are highly lipophilic and will non-specifically bind to standard nylon or cellulose filters, artificially lowering the quantified solubility. Polytetrafluoroethylene (PTFE) membranes mitigate this.

Step-by-Step Workflow
  • Sample Preparation: Add 5.0 mL of the target analytical-grade organic solvent to a 10 mL amber glass vial (amber glass prevents potential photo-degradation of the bromo-pyridine core).

  • Saturation: Incrementally add 5-bromo-4-chloro-N-methylpyridin-2-amine to the solvent while stirring until a visible suspension of undissolved solid persists.

  • Thermodynamic Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a reciprocating water bath shaker set to exactly 298.15±0.1 K. Agitate at 150 RPM for 72 hours[4].

  • Phase Separation: Remove the vials and allow them to stand undisturbed in the water bath for 2 hours to allow the bulk solid to settle. Carefully extract 1.0 mL of the supernatant using a pre-warmed syringe.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter. Crucial Step: Discard the first 0.2 mL of the filtrate to saturate any residual binding sites on the membrane.

  • Dilution & Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's λmax​ (typically around 254-280 nm for substituted pyridines).

  • System Validation: Repeat the sampling at 48 hours and 72 hours. Equilibrium is validated if the concentration variance between these two timepoints is <2% .

Workflow Step1 1. Solvent Saturation Add excess solid to 5mL solvent Step2 2. Equilibration Agitate at 298.15 K for 72h Step1->Step2 Step3 3. Phase Separation Settle (2h) & Filter (0.45 µm PTFE) Step2->Step3 Step4 4. Quantification Dilution & HPLC-UV Analysis Step3->Step4 Step5 5. Validation Confirm 48h vs 72h variance < 2% Step4->Step5

Standard thermodynamic shake-flask solubility determination workflow.

Conclusion

The solubility of 5-bromo-4-chloro-N-methylpyridin-2-amine is heavily dictated by its polyhalogenated nature and the hydrogen-bonding capacity of its N-methylamine group. While highly polar aprotic solvents like DMSO and NMP will yield the highest solubility via lattice disruption and dipole interactions, moderate polar solvents like Ethyl Acetate offer unique solvation pathways through halogen bonding ( σ -hole interactions). For rigorous pharmaceutical development, empirical validation using the 72-hour shake-flask method with PTFE filtration is mandatory to overcome the kinetic and lipophilic hurdles inherent to this class of molecules.

References

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines Source: ACS Omega, American Chemical Society URL:[Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K Source: ResearchGate URL:[Link]

  • Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents Source: Pharmaceutics, MDPI URL:[Link]

Sources

Safe Handling and Application Profiling of 5-Bromo-4-chloro-N-methylpyridin-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, polyhalogenated aminopyridines serve as highly versatile scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs). 5-bromo-4-chloro-N-methylpyridin-2-amine (C₆H₆BrClN₂) is a uniquely functionalized building block that offers orthogonal reactivity handles. However, its dense halogenation and secondary amine functionality present specific toxicological hazards and handling requirements.

This whitepaper synthesizes the core safety data sheet (SDS) parameters with field-proven experimental workflows, providing researchers with a comprehensive guide to the safe storage, handling, and catalytic functionalization of this compound.

Physicochemical Profiling & Mechanistic Toxicology

To handle a chemical safely and effectively, one must understand the causality behind its physical properties and biological interactions. The dual halogenation (bromo and chloro) on the pyridine ring significantly increases the lipophilicity of the molecule, which directly dictates both its synthetic utility and its toxicological profile.

Quantitative Data Summary

The following table summarizes the critical physicochemical and safety parameters required for experimental design:

ParameterSpecificationMechanistic Causality / Rationale
Molecular Formula C₆H₆BrClN₂Defines stoichiometric calculations and isotopic mass distribution.
Molecular Weight 221.48 g/mol Critical for precise molarity calculations in catalytic cycles.
Storage Conditions 2–8°C, Inert GasPrevents thermal degradation and minimizes ambient oxidation of the electron-rich N-methylamine group.
GHS Hazard Codes H302, H315, H319, H335Dictates required engineering controls (fume hood) and PPE selection.
Primary Reactivity C5 (Bromo) > C4 (Chloro)The weaker C–Br bond energy facilitates rapid oxidative addition by Pd(0) catalysts prior to C–Cl activation.
Mechanistic Breakdown of GHS Hazards

Standard SDS documentation classifies this compound under several hazard statements[1]. Understanding the mechanism behind these hazards is critical for risk mitigation:

  • H302 (Harmful if swallowed): The compound's high lipophilicity allows for rapid absorption through the gastrointestinal mucosa. Once systemic, halogenated pyridines can undergo hepatic metabolism, potentially generating reactive intermediates that deplete cellular glutathione.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The molecule easily partitions into the lipid bilayers of the stratum corneum and corneal epithelium. The localized concentration of the halogenated heterocycle disrupts cellular membranes and causes localized protein denaturation[1].

  • H335 (May cause respiratory irritation): Aerosolized dust particles of the compound can deposit in the upper respiratory tract, where the slightly basic N-methylamine group interacts with mucosal moisture to cause localized pH shifts and irritation[2].

Experimental Workflows & Self-Validating Protocols

The following protocols integrate strict SDS safety compliance with advanced synthetic methodologies, ensuring both researcher safety and experimental success.

Protocol 1: Safe Weighing and Solution Preparation

Handling fine powders of halogenated pyridines requires strict engineering controls to prevent aerosolization and inhalation.

  • Preparation: Ensure the analytical balance is located within a certified, externally exhausted fume hood.

    • Self-Validation Check: Verify the hood's face velocity is between 80–120 feet per minute (fpm) using the digital airflow monitor. A lack of positive airflow invalidates the safety of the weighing environment.

  • PPE Verification: Don a laboratory coat, nitrile gloves (double-gloving is recommended for halogenated organics), and tightly fitting safety goggles[2].

  • Static Mitigation: Halogenated powders often carry static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to dispensing.

  • Transfer: Weigh the required mass of 5-bromo-4-chloro-N-methylpyridin-2-amine and immediately transfer it to a Schlenk flask. Seal the flask with a rubber septum before removing it from the fume hood.

Protocol 2: Orthogonal Buchwald-Hartwig Amination

The 5-bromo position of this compound is highly primed for carbon-nitrogen (C–N) bond formation via palladium-catalyzed cross-coupling. The following protocol leverages the bond dissociation energy difference between C–Br and C–Cl to achieve selective amination at the C5 position[3][4].

  • Atmosphere Exchange: Attach the sealed Schlenk flask containing the starting material to a dual-manifold Schlenk line. Perform three vacuum/argon cycles.

    • Self-Validation Check: Observe positive pressure via the oil bubbler during the argon backfill; a lack of bubbling indicates a system leak, which will lead to premature catalyst oxidation and reaction failure.

  • Reagent Loading: Under a positive flow of argon, briefly remove the septum and add the amine nucleophile (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos ligand (0.04 equiv), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is selected because it is strong enough to deprotonate the coordinated amine intermediate but sterically hindered enough to prevent undesired nucleophilic aromatic substitution (SₙAr) at the 4-chloro position[4].

  • Solvent Addition & Heating: Inject anhydrous, degassed toluene (0.2 M) via syringe. Heat the reaction mixture to 80°C.

    • Self-Validation Check: The solution should transition to a deep red/brown homogeneous mixture[3]. If the solution rapidly turns opaque black, the Pd(0) has aggregated into inactive "palladium black," indicating oxygen contamination. The reaction must be aborted.

  • Quenching: Upon completion (monitored via LC-MS), cool the vessel to room temperature and quench the active catalyst and excess base by adding a saturated aqueous solution of NH₄Cl.

Workflow Visualization

The following diagram illustrates the critical path from storage to waste disposal, highlighting the intersection of safety and synthetic execution.

G A 1. Storage & Retrieval (2-8°C, Inert Gas) B 2. Weighing in Fume Hood (PPE: Gloves, Goggles, N95) A->B C 3. Reaction Setup (Schlenk Line, Ar/N2) B->C D 4. Pd-Catalyzed Coupling (Buchwald-Hartwig) C->D E 5. Waste Disposal (Halogenated Organic Waste) D->E

Workflow for the safe handling and amination of 5-bromo-4-chloro-N-methylpyridin-2-amine.

Emergency Response & Waste Management

A robust safety protocol must account for deviations and end-of-life material handling.

  • Spill Response: In the event of a solid spill outside the fume hood, do not dry-sweep, as this will aerosolize the irritating powder. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust, then absorb with inert vermiculite[2]. Transfer to a sealed container.

  • Waste Segregation (Causality): All reaction mixtures, extraction solvents, and washings containing 5-bromo-4-chloro-N-methylpyridin-2-amine must be strictly segregated into Halogenated Organic Waste containers[2].

    • Self-Validation Check: Verify the waste carboy is explicitly labeled for halogens. Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) if the waste is subsequently incinerated at suboptimal temperatures (below 850°C).

References

  • Title: Safety Data Sheet - Angene Chemical Source: angenechemical.com URL: [Link]

  • Title: Buchwald–Hartwig amination - Grokipedia Source: grokipedia.com URL: [Link]

Sources

physical and chemical properties of 5-bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Bromo-4-chloro-N-methylpyridin-2-amine: Physicochemical Profiling and Orthogonal Functionalization Strategies

As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter dihalogenated heterocycles. Among these, 5-bromo-4-chloro-N-methylpyridin-2-amine stands out as a highly strategic building block. Its unique substitution pattern—combining a secondary amine with two distinct halogens on a pyridine core—provides a precise, programmable scaffold for the divergent synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and [3].

This whitepaper dissects the physicochemical architecture of this compound, explains the electronic causality behind its orthogonal reactivity, and provides field-validated, step-by-step protocols for its sequential functionalization.

Physicochemical Architecture & Analytical Profiling

Before designing a synthetic route, we must understand the physical and electronic parameters that govern the molecule's behavior. The table below summarizes the core quantitative data of 5-bromo-4-chloro-N-methylpyridin-2-amine, specifically focusing on the analytical significance of each property.

PropertyValueAnalytical & Synthetic Significance
Molecular Formula C6H6BrClN2Defines the complex isotopic signature (M, M+2, M+4) essential for Mass Spectrometry (MS) tracking.
Molecular Weight 221.48 g/mol Low molecular weight makes it an ideal, ligand-efficient starting point for Fragment-Based Drug Discovery (FBDD).
Exact Mass 219.94029 DaCritical for High-Resolution Mass Spectrometry (HRMS) calibration and impurity profiling.
Topological Polar Surface Area 24.9 ŲHighly lipophilic; suggests excellent membrane permeability but requires careful solvent selection (e.g., 1,4-dioxane, toluene) for cross-coupling.
Predicted LogP ~2.5Favorable lipophilicity for passive cellular diffusion.
Calculated pKa (Conjugate Acid) ~4.8The pyridine nitrogen is weakly basic due to the strong inductive electron-withdrawing effects (-I) of the C4-Cl and C5-Br halogens.
H-Bond Donors / Acceptors 1 / 2The C2 N-methylamine acts as a highly directional hydrogen bond donor, frequently utilized for binding to the hinge region of kinases.

Electronic Causality and Regioselectivity Principles

The true value of 5-bromo-4-chloro-N-methylpyridin-2-amine lies in its capacity for orthogonal cross-coupling . When subjected to palladium catalysis, the molecule does not react randomly; it follows a strict, predictable hierarchy governed by two intersecting chemical principles:

  • Bond Dissociation Energy (BDE): The C5–Br bond is inherently weaker (~68 kcal/mol) than the C4–Cl bond (~81 kcal/mol). Palladium(0) undergoes oxidative addition into the weaker bond at a significantly faster kinetic rate.

  • Electronic Deactivation via Resonance: The N-methylamine group at the C2 position is an electron-donating group via resonance (+M effect). It pushes electron density into the pyridine ring, specifically enriching the ortho and para positions (C3 and C5). While this slightly enriches C5, the C4 position (meta to the amine) remains relatively electron-deficient. However, the inherent weakness of the C-Br bond overrides the electronic distribution, dictating absolute regioselectivity for C5-coupling. As established in foundational studies on [1], this BDE differential allows us to program sequential functionalization without the need for protecting groups.

Below is the logical workflow for exploiting this orthogonal reactivity.

G A 5-Bromo-4-chloro-N-methylpyridin-2-amine (Starting Scaffold) B Pd-Catalyzed Suzuki Coupling (C5-Position) A->B Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, 80°C C 5-Aryl-4-chloro-N-methylpyridin-2-amine (Mono-functionalized) B->C C-Br Oxidative Addition (Regioselective) D Buchwald-Hartwig Amination (C4-Position) C->D Amine, Pd2(dba)3 BrettPhos, 100°C E 5-Aryl-4-amino-N-methylpyridin-2-amine (Fully Elaborated Target) D->E C-Cl Oxidative Addition (Sequential)

Orthogonal cross-coupling workflow for 5-bromo-4-chloro-N-methylpyridin-2-amine.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have engineered these methods to include specific analytical checkpoints that confirm the mechanistic success of each step.

Protocol A: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol leverages the lower BDE of the C-Br bond to install an aryl group exclusively at the C5 position, leaving the C4-Cl bond intact for downstream chemistry, a standard approach in [2].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: We use a strict 1.05 equivalent of boronic acid to prevent over-coupling (bis-arylation), which can occur if the local concentration of the nucleophile is too high.

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v). Seal the flask and purge with Argon for 15 minutes via a sub-surface sparging needle. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Thorough degassing is non-negotiable for maintaining the catalytic cycle.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & QC Checkpoint (Self-Validating System): Analyze the crude mixture via LC-MS. A successful regioselective coupling is validated by observing the [M+H]+ peak of the product exhibiting a strict 3:1 isotopic ratio . This specific ratio is the distinct signature of a single chlorine atom (³⁵Cl and ³⁷Cl). If the mass spectrum shows a 1:1 isotopic ratio, it indicates that the coupling erroneously occurred at the chlorine site (leaving the bromine intact), meaning the regioselectivity has been breached.

Protocol B: Buchwald-Hartwig Amination at the C4-Position

With the C5 position functionalized, the C4-Cl bond is now the most reactive site. We utilize specialized bulky ligands to force the oxidative addition into the stubborn C-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the 5-aryl-4-chloro-N-methylpyridin-2-amine intermediate (1.0 equiv), a secondary amine (1.5 equiv), and Sodium tert-butoxide (NaOtBu, 2.0 equiv).

  • Catalyst Complexation: Add Pd₂(dba)₃ (0.05 equiv) and BrettPhos ligand (0.10 equiv). Causality: BrettPhos is explicitly chosen because its extreme steric bulk accelerates reductive elimination and suppresses unwanted β-hydride elimination, which is a common failure mode when coupling secondary amines to electron-rich pyridines.

  • Reaction: Dissolve in anhydrous Toluene, seal the vial, remove from the glovebox, and heat at 100°C for 12 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Validation & QC Checkpoint (Self-Validating System): Analyze via LC-MS. The complete disappearance of the 3:1 isotopic signature confirms the successful displacement of the chlorine atom. The exact mass must align with the monoisotopic mass of the fully elaborated target, confirming the sequential functionalization is complete.

Handling, Stability, and Storage Parameters

  • Degradation Pathways: Halogenated aminopyridines are susceptible to photo-oxidation. Prolonged exposure to ambient light can lead to the formation of N-oxides or radical-induced dehalogenation.

  • Storage: Store in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Toxicity Warning: As a polyhalogenated heteroaromatic, this compound should be treated as a potential skin sensitizer and environmental hazard. All manipulations must be performed in a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles).

References

  • Handy, S. T., & Zhang, X. (2006). Regioselective cross-coupling of polyhalopyridines. Organic Letters, 8(13), 2701-2704. URL:[Link]

  • US Patent 20170174671A1. (2017). Heterocyclic compounds as immunomodulators. Google Patents.

Thermodynamic Stability and Reactivity Profiling of 5-Bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Formulation Scientists Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern drug discovery, highly functionalized halogenated aminopyridines serve as critical bifunctional synthons. 5-bromo-4-chloro-N-methylpyridin-2-amine is a prime example, offering orthogonal reactivity vectors at the C(4) and C(5) positions. Understanding the thermodynamic stability of this molecule—both at the intramolecular level (bond dissociation, tautomerism) and the macroscopic level (thermal degradation, solid-state phase transitions)—is paramount.

As a Senior Application Scientist, I approach molecular stability not merely as a set of static values, but as a dynamic system of causal relationships. The thermodynamic differential between the C-Br and C-Cl bonds dictates synthetic sequencing, while the macroscopic thermal properties dictate formulation viability and shelf-life. This whitepaper synthesizes theoretical thermodynamics with field-proven analytical protocols to provide a comprehensive framework for characterizing this compound.

Intramolecular Thermodynamics: Bond Dissociation & Reactivity

The synthetic utility of 5-bromo-4-chloro-N-methylpyridin-2-amine hinges on the thermodynamic disparity between its halogen substituents. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition is the rate-determining step, and its regioselectivity is governed by Bond Dissociation Energies (BDEs).

Extensive computational studies on halo-heterocycles demonstrate a strict linear correlation between C-Br and C-Cl BDEs. Specifically,[1].

  • C(5)-Bromine Bond: Bromine possesses a larger atomic radius than chlorine, resulting in poorer orbital overlap with the sp² hybridized carbon of the pyridine ring. This yields a lower BDE (estimated at ~86.5 kcal/mol), making it the thermodynamically favored site for initial oxidative addition.

  • C(4)-Chlorine Bond: The C-Cl bond exhibits tighter orbital overlap and higher electronegativity, resulting in a higher BDE (estimated at ~94.0 kcal/mol).

This ~7.5 kcal/mol energy gap allows chemists to achieve complete chemoselectivity, reacting the bromo position first while leaving the chloro position intact for subsequent functionalization.

Reactivity A 5-bromo-4-chloro- N-methylpyridin-2-amine B Pd(0) Insertion at C(5)-Br (Thermodynamically Favored) A->B Standard Conditions C Pd(0) Insertion at C(4)-Cl (Requires Elevated Energy) A->C Harsher Conditions

Reactivity pathway dictated by the ~7.5 kcal/mol BDE differential between C-Br and C-Cl.

Tautomeric Equilibrium: Amino vs. Imino Forms

Like all 2-aminopyridines, 5-bromo-4-chloro-N-methylpyridin-2-amine is subject to tautomerization. The equilibrium lies between the amino form (N-methylamino) and the imino form (N-methylimino).

The causality behind the stability of the amino form is rooted in aromaticity . The amino tautomer preserves the continuous 6π-electron delocalization of the pyridine ring. Proton transfer to the ring nitrogen to form the imino tautomer forces a localization of double bonds, breaking the aromatic system. The thermodynamic penalty for losing aromaticity in pyridine systems is substantial (typically >12 kcal/mol). Consequently, the compound exists almost exclusively in the thermodynamically stable amino form under standard conditions.

Tautomerism A Amino Form (Aromatic, Thermodynamically Favored) B Imino Form (Non-Aromatic, Higher Energy) A->B Proton Transfer (ΔG > +12 kcal/mol)

Tautomeric equilibrium heavily favoring the aromatic amino form.

Macroscopic Thermal Profiling (DSC & TGA)

To evaluate the bulk thermodynamic stability of the compound for storage, handling, and formulation, we rely on high-precision thermal analysis. The combination of.

  • DSC: Measures the heat flux absorbed or released by the sample as a function of temperature. It is critical for identifying the melting point ( Tm​ ), melting enthalpy ( ΔHm​ ), and any polymorphic transitions[2].

  • TGA: Measures mass changes as a function of temperature. It differentiates between reversible phase changes (like melting, where mass is constant) and irreversible thermodynamic degradation (where mass is lost as volatile byproducts).

For halogenated heterocycles, thermal decomposition can sometimes be highly exothermic. While azidopyridines show explosive exothermic decomposition[3], standard halogenated aminopyridines generally exhibit stable endothermic melting followed by high-temperature degradation.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: High-Fidelity Thermal Analysis (DSC/TGA)

Objective: Determine the melting point, polymorphic stability, and decomposition onset.

  • Instrument Calibration (Crucial Step):

    • Calibrate the DSC using an Indium standard ( Tm​ = 156.6°C, ΔHm​ = 28.45 J/g) to ensure heat flow accuracy.

    • Calibrate the TGA balance and run a blank baseline to account for buoyancy effects.

  • Sample Preparation:

    • Weigh 2.0–5.0 mg of 5-bromo-4-chloro-N-methylpyridin-2-amine using a microbalance.

    • For DSC: Seal in a hermetic aluminum pan with a single pinhole (allows volatile escape without pressure build-up).

    • For TGA: Place in an open alumina ( Al2​O3​ ) crucible.

  • Thermal Programming:

    • Purge both systems with ultra-high purity Nitrogen ( N2​ ) at 50 mL/min to isolate thermal degradation from oxidative degradation.

    • Ramp temperature at exactly 10°C/min from 25°C to 350°C.

  • Data Synthesis & Validation:

    • Overlay the DSC heat flow curve with the TGA weight derivative curve. A sharp endothermic DSC peak with zero TGA mass loss confirms a pure melting event. A subsequent mass loss in the TGA coupled with erratic DSC signals confirms the thermodynamic decomposition temperature ( Td​ ).

Protocol B: Computational BDE Determination (DFT)

Objective: Calculate precise C-Br and C-Cl bond dissociation energies.

  • Geometry Optimization: Optimize the ground-state structure of the molecule using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level.

  • Frequency Analysis: Run a vibrational frequency calculation to ensure zero imaginary frequencies, confirming the structure is a true local minimum.

  • Radical Generation: Model the homolytic cleavage of the C-Br and C-Cl bonds independently. Optimize the resulting radical geometries and the isolated halogen radicals.

  • Energy Calculation: Subtract the zero-point energy (ZPE) of the parent molecule from the sum of the ZPEs of the radical fragments to yield the absolute BDEs.

ThermalWorkflow cluster_0 Thermal Analysis Suite Start Sample: 5-bromo-4-chloro-N-methylpyridin-2-amine DSC DSC (Heat Flow) Identify Tm & Polymorphism Start->DSC TGA TGA (Mass Change) Identify Td & Volatiles Start->TGA Validation Cross-Validation (Endothermic vs Exothermic Events) DSC->Validation TGA->Validation Output Thermodynamic Stability Profile Validation->Output

Self-validating experimental workflow combining DSC and TGA for thermal profiling.

Data Summaries

Summarizing the theoretical and expected empirical data provides a quick-reference thermodynamic profile for formulation and synthetic planning.

Table 1: Theoretical Thermodynamic Parameters
ParameterEstimated ValueCausality / Chemical Significance
C(5)-Br BDE ~86.5 kcal/molWeaker bond due to poor orbital overlap; primary site for Pd-catalyzed oxidative addition[1].
C(4)-Cl BDE ~94.0 kcal/molStronger bond; remains intact during initial cross-coupling, acting as a secondary vector[1].
ΔG (Amino ⇌ Imino) > +12.0 kcal/molAmino form heavily favored due to the preservation of pyridine ring aromaticity.
Table 2: Expected Macroscopic Thermal Events
EventAnalytical TechniquePrimary Indicator
Melting Point ( Tm​ ) DSCSharp endothermic peak; baseline returns to normal post-transition.
Desolvation / Moisture Loss TGAGradual mass loss between 50°C - 100°C (if hydrate/solvate is present)[2].
Decomposition ( Td​ ) TGA / DSCRapid mass loss onset (TGA) coupled with endo/exothermic fluctuations (DSC).

References

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Center for Biotechnology Information (PMC). URL:[Link]

  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments. URL:[Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. URL:[Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters (2022). URL:[Link]

Sources

A Framework for the Preclinical Toxicological Evaluation of 5-bromo-4-chloro-N-methylpyridin-2-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of novel chemical entities for therapeutic applications necessitates a rigorous and early assessment of their toxicological profile. This guide provides a comprehensive framework for conducting a preliminary toxicity evaluation of 5-bromo-4-chloro-N-methylpyridin-2-amine, a substituted aminopyridine of potential interest in drug discovery. In the absence of publicly available toxicological data for this specific compound, this document outlines a structured, field-proven approach, beginning with an analysis of structural analogs, followed by a detailed, tiered in vitro and in vivo testing strategy. The protocols described herein are designed to be self-validating and are grounded in established regulatory guidelines and industry best practices. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety assessment of new chemical entities.

Section 1: Introduction and Strategic Overview

5-bromo-4-chloro-N-methylpyridin-2-amine is a halogenated aminopyridine, a chemical class frequently explored in medicinal chemistry for its diverse biological activities. Substituted aminopyridines have been investigated for a range of therapeutic targets.[1][2] The introduction of bromo and chloro substituents, along with an N-methyl group, can significantly modulate the compound's physicochemical properties, metabolic stability, and target affinity, but also its toxicity profile.

An early and robust toxicological assessment is paramount to de-risk drug development programs, enabling a data-driven approach to lead candidate selection and optimization.[3][4] This guide proposes a logical, phased workflow for the preliminary toxicity assessment of 5-bromo-4-chloro-N-methylpyridin-2-amine, designed to efficiently identify potential liabilities.

The proposed evaluation strategy follows a tiered approach, beginning with non-animal-based methods to refine our understanding of the compound's intrinsic hazards before proceeding to limited, well-defined in vivo studies. This aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[5]

Toxicity_Evaluation_Workflow cluster_0 Phase 1: In Silico & Analog Analysis cluster_1 Phase 2: In Vitro Toxicity Profiling cluster_2 Phase 3: Preliminary In Vivo Assessment cluster_3 Phase 4: Integrated Risk Assessment A Compound Identification (5-bromo-4-chloro-N-methylpyridin-2-amine) B Structural Analog Hazard Assessment A->B Inform C Cytotoxicity Assessment (MTT Assay) B->C Guide initial concentration selection D Genotoxicity Assessment (Ames & Micronucleus) C->D Determine cytotoxic concentration range F Data Integration & Analysis C->F E Acute Oral Toxicity (OECD 423) D->E Assess mutagenic & clastogenic potential D->F E->F Provide in vivo acute toxicity data G Preliminary Risk Profile & Go/No-Go Decision F->G Synthesize all data

Figure 1: Proposed workflow for the preliminary toxicity evaluation of 5-bromo-4-chloro-N-methylpyridin-2-amine.

Section 2: Hazard Assessment Based on Structural Analogs

Given the novelty of 5-bromo-4-chloro-N-methylpyridin-2-amine, a critical first step is to analyze the toxicological data of structurally related compounds. This provides a predictive framework for potential hazards and informs the design of subsequent studies.

Table 1: Summary of Hazards for Structurally Related Compounds

Compound NameCAS NumberKey Reported HazardsSource(s)
2-Amino-5-bromo-4-chloropyridine942947-94-6Harmful if swallowed, Causes skin and serious eye irritation.[6]
5-bromo-4-chloro-2-methylpyrimidine861383-73-5Acute toxicity (oral, dermal, inhalation), Skin and eye irritation, Specific target organ toxicity (single exposure).[7]
5-bromo-4-chloro-N,N-dimethylpyrimidin-2-amine339363-89-2Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye damage, Specific target organ toxicity (single exposure).[8]
4-Aminopyridine504-24-5High mammalian oral toxicity, Irritant.[9]
Pyridine (parent heterocycle)110-86-1Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Suspected of causing cancer and damaging fertility.[10]

Expert Analysis: The data from these analogs suggest that 5-bromo-4-chloro-N-methylpyridin-2-amine should be handled with care, assuming it may be harmful if ingested, absorbed through the skin, or inhaled. Skin and eye irritation are also probable hazards. The potential for specific target organ toxicity, as seen with related pyrimidines, warrants a careful observational assessment in any in vivo study. The high acute toxicity of 4-aminopyridine underscores the potential for significant toxicity within this chemical class.[2][9]

Section 3: A Phased Strategy for In Vitro Toxicity Profiling

In vitro toxicology assays are essential for early-stage drug development, offering a high-throughput, cost-effective, and ethical means of identifying potential liabilities.[3][11]

Cytotoxicity Assessment: MTT Assay

The first step in the in vitro evaluation is to determine the concentrations at which the compound elicits cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[13][15]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-bromo-4-chloro-N-methylpyridin-2-amine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, and untreated control.

    • Incubate for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[16][17] A standard initial battery includes a bacterial reverse mutation assay and an in vitro mammalian cell chromosomal damage assay.[18]

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[19][20][21][22] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[19][23] The test assesses the ability of a compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[21][23] The assay is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect both direct-acting mutagens and those that become mutagenic after metabolic processing.[19][23]

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_incubation Incubation & Analysis A Prepare Test Compound Dilutions D Mix: Test Compound + Bacterial Culture + Buffer or S9 Mix A->D B Culture Salmonella Strains (e.g., TA98, TA100) B->D C Prepare S9 Mix (for +S9 plates) C->D E Add Top Agar D->E F Pour onto Minimal Glucose Agar Plates E->F G Incubate at 37°C for 48-72 hours F->G H Count Revertant Colonies G->H I Compare to Controls (Vehicle & Positive) H->I

Sources

Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 5-Bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. However, substrates bearing multiple reactive sites—such as 5-bromo-4-chloro-N-methylpyridin-2-amine —present significant chemoselective and regioselective challenges. This application note details a highly optimized, self-validating protocol for the regioselective Buchwald-Hartwig cross-coupling of exogenous primary amines at the C5-Br position, while strictly preserving the C4-Cl bond and the unprotected C2-secondary amine.

By leveraging the steric parameters of the RuPhos ligand and the precise basicity of potassium phosphate (K₃PO₄), this methodology prevents competing nucleophilic aromatic substitution (SₙAr) and catalyst poisoning, ensuring high yields and >20:1 regioselectivity[1].

Mechanistic Rationale & Experimental Causality

To design a robust protocol, we must analyze the causality behind the reactivity of the substrate's three functional groups:

  • C5-Bromide (Target): The C–Br bond possesses a lower bond dissociation energy than the C–Cl bond, making it the kinetically favored site for Pd(0) oxidative addition[1].

  • C4-Chloride (SₙAr Liability): While less reactive toward oxidative addition, the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the strongly electron-withdrawing nature of the adjacent pyridine nitrogen. The use of strong alkoxide bases (e.g., NaOtBu) or excessively high temperatures will cause the exogenous amine to attack the C4-Cl position via SₙAr, bypassing the palladium cycle entirely[2].

  • C2-Secondary Amine (Poisoning Liability): The unprotected N-methyl group can coordinate to the palladium center or undergo intermolecular homocoupling.

Causality of Reagent Selection: To navigate this complex reactivity matrix, RuPhos Pd G4 is selected as the precatalyst. The bulky, electron-rich RuPhos ligand accelerates the rate-limiting reductive elimination step, minimizing hydrodehalogenation[3]. Furthermore, its massive steric profile physically blocks the internal C2-secondary amine from participating in the coupling, favoring the less sterically hindered exogenous primary amine[4]. We strictly replace standard strong bases with anhydrous K₃PO₄ ; this base is strong enough to facilitate the palladium catalytic cycle but too weak to deprotonate the C2-amine or trigger background SₙAr at the C4-Cl bond[2][5].

MechanisticLogic Substrate 5-Bromo-4-chloro- N-methylpyridin-2-amine Pd0 Pd(0)-RuPhos Active Catalyst Substrate->Pd0 Catalyst SNAr Background SNAr at C4-Cl (Undesired) Substrate->SNAr Strong Base High Temp OxAdd Oxidative Addition Fast at C5-Br Pd0->OxAdd Regioselective AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord Primary Amine K3PO4 RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->Pd0 Catalyst Turnover Product 5-Aminated Product (Retained C4-Cl) RedElim->Product

Figure 1: Mechanistic pathways and regioselectivity control in the amination process.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization data, demonstrating why specific catalyst and base combinations succeed or fail.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Regioselectivity (C5:C4)
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100423:1
2Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane100688:1
3RuPhos Pd G4 / RuPhosNaOtBu1,4-Dioxane90>951:2 (SₙAr dominant)
4 RuPhos Pd G4 / RuPhos K₃PO₄ 1,4-Dioxane 90 >95 >20:1

Note: Entry 3 highlights the catastrophic loss of regioselectivity when a strong base (NaOtBu) is used, validating the necessity of K₃PO₄ (Entry 4).

Step-by-Step Methodology

This protocol is designed as a self-validating system . Visual cues and analytical markers are embedded within the steps to ensure the researcher can verify the reaction's integrity in real-time.

Reagents & Equipment
  • Substrate: 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv, 1.0 mmol, 221.5 mg)

  • Coupling Partner: Exogenous primary amine (e.g., Aniline) (1.2 equiv, 1.2 mmol)

  • Precatalyst: RuPhos Pd G4 (0.02 equiv, 2 mol%, 17.0 mg)

  • Ligand: RuPhos (0.02 equiv, 2 mol%, 9.3 mg)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

  • Equipment: Schlenk tube or heavy-walled sealed vial, magnetic stirrer, heating block.

Experimental Workflow

ProtocolWorkflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Cross-Coupling (90°C, 1,4-Dioxane) Prep->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Purify 4. Flash Column Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step 1: Preparation and Degassing (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-4-chloro-N-methylpyridin-2-amine, RuPhos Pd G4, RuPhos, and finely ground anhydrous K₃PO₄.

  • Seal the tube with a septum and subject it to three cycles of vacuum/argon backfilling. Causality: Oxygen rapidly oxidizes the electron-rich RuPhos ligand and deactivates the Pd(0) species[2].

  • Add the primary amine and anhydrous 1,4-dioxane via syringe.

  • Sparge the mixture with argon for 5 minutes. Self-Validation Check 1: The initial mixture should appear as a pale yellow, heterogeneous suspension.

Step 2: Catalytic Cross-Coupling

  • Replace the septum with a Teflon-lined screw cap under a positive flow of argon.

  • Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 12 hours. Self-Validation Check 2: Within the first 15–30 minutes of heating, the solution will transition from pale yellow to a deep red or maroon color. This color shift is the visual confirmation that the G4 precatalyst has successfully activated to form the active monoligated Pd(0)-RuPhos complex.

Step 3: Reaction Monitoring & Validation

  • After 12 hours, cool the reaction to room temperature.

  • Remove a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze. Self-Validation Check 3: LC-MS must show the disappearance of the starting material. The product mass peak [M+H]+ must exhibit a characteristic 3:1 isotopic ratio (M : M+2), confirming that the C4-Cl bond remains intact. If the isotopic pattern is missing, hydrodehalogenation or SₙAr has occurred.

Step 4: Workup and Isolation

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove the phosphate salts and precipitated palladium black.

  • Wash the filtrate with deionized water (2 × 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-aminated product.

Troubleshooting Guide

  • Issue: High levels of SₙAr side-product (amination at C4).

    • Cause/Solution: The base is too strong or the temperature is too high. Ensure that the K₃PO₄ is not contaminated with KOH or alkoxides. Do not exceed 90 °C[2].

  • Issue: Significant Hydrodehalogenation (Substrate loses Br but is not aminated).

    • Cause/Solution: Reductive elimination is too slow, allowing trace water to protonate the palladium intermediate. Ensure the 1,4-dioxane is strictly anhydrous and increase the concentration of the amine[2].

  • Issue: Low Conversion / Reaction Stalls.

    • Cause/Solution: Catalyst poisoning by oxygen or degraded precatalyst. RuPhos Pd G4 is moisture-sensitive over long-term storage. Use a fresh bottle of precatalyst and ensure rigorous Schlenk technique[5].

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd)
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines Source: ResearchGate URL
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines Source: Benchchem URL
  • Buchwald-Hartwig Coupling Source: Organic Synthesis URL
  • Source: PMC (NIH)

Sources

SNAr reactions using 5-bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective SNAr Functionalization of 5-Bromo-4-chloro-N-methylpyridin-2-amine

Strategic Utility in Medicinal Chemistry

The synthesis of complex heterocyclic active pharmaceutical ingredients (APIs) frequently relies on orthogonally functionalized building blocks. 5-Bromo-4-chloro-N-methylpyridin-2-amine serves as a premier scaffold in this regard. It presents three distinct chemical handles: an electron-donating N-methylamino group at C2, a highly electrophilic chlorine at C4 primed for Nucleophilic Aromatic Substitution (SNAr), and a bromine at C5 reserved for downstream transition-metal-catalyzed cross-coupling. This application note details the mechanistic rationale and validated protocols for achieving >99:1 regioselective SNAr at the C4 position.

Electronic Topography and Mechanistic Causality

The regiochemical outcome of SNAr in multi-halogenated pyridines is dictated by the relative stabilization of the anionic Meisenheimer complex intermediate[1]. The pyridine nitrogen exerts a profound electron-withdrawing effect via both induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the ortho (C2) and para (C4) positions[2].

  • Activation of the C4-Chlorine : The C4 position is structurally analogous to the para position in nitrobenzene. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is effectively delocalized onto the electronegative pyridine nitrogen. This profound resonance stabilization drastically lowers the activation energy barrier for chloride displacement.

  • Deactivation of the C5-Bromine : The C5 position is meta-like relative to the pyridine nitrogen. Anionic charge generated from nucleophilic attack at C5 cannot be delocalized onto the ring nitrogen. Consequently, the C5-bromide is inert to SNAr conditions[1]. However, the inherently weaker C–Br bond (compared to C–Cl) makes it an ideal, orthogonal handle for subsequent palladium-catalyzed reactions once the C4 position has been functionalized.

  • Influence of the C2-Amine : While the N-methylamino group is an electron-donating group (EDG) that generally raises the LUMO energy of the aromatic system, the potent electron-withdrawing nature of the pyridine nitrogen heavily outweighs this effect, maintaining the C4 carbon as a highly reactive electrophilic center[3].

Reaction Pathway Visualization

G Substrate 5-bromo-4-chloro- N-methylpyridin-2-amine C4_Attack Nucleophilic Attack at C4 (Activated by Pyridine N) Substrate->C4_Attack SNAr (Amines/Alkoxides) C5_Attack Nucleophilic Attack at C5 (Deactivated, Meta to N) Substrate->C5_Attack SNAr Product_SNAr 4-Substituted-5-bromo- N-methylpyridin-2-amine (Major Product) C4_Attack->Product_SNAr No_Reaction No SNAr at C5 C5_Attack->No_Reaction Orthogonal Pd-Catalyzed Cross-Coupling at C5 (Downstream) Product_SNAr->Orthogonal Suzuki/Buchwald

Regioselectivity logic for SNAr and downstream functionalization of the pyridine scaffold.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Causality for reagent selection and workup procedures is explicitly defined to ensure reproducibility and high fidelity in scale-up environments.

Protocol A: C4-Amination via SNAr (Secondary/Primary Amines) Objective: Introduction of an amine nucleophile at C4 while preserving the C5-bromide.

  • Reaction Assembly : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Causality: NMP is a highly polar aprotic solvent that poorly solvates the amine nucleophile, thereby increasing its effective nucleophilicity and accelerating the SNAr reaction[3].

  • Base and Nucleophile Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) followed by the amine nucleophile (e.g., morpholine, 1.2 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink. As the SNAr reaction proceeds, HCl is generated. Without DIPEA, the HCl would protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction.

  • Thermal Activation & Monitoring : Heat the reaction mixture to 80 °C under an inert argon atmosphere. Monitor reaction progression via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is typically complete within 4–8 hours.

    • Self-Validation: The disappearance of the starting material spot and the emergence of a more polar product spot (due to the added amine moiety) confirms successful conversion.

  • Quench and Phase Separation : Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with distilled water (3 × 5 volumes) and saturated aqueous NaCl (brine) (1 × 5 volumes).

    • Causality: NMP has a high boiling point and is completely miscible with water. Multiple aqueous washes are mandatory to partition the NMP and DIPEA-HCl salts into the aqueous phase, preventing solvent carryover during concentration and purification.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: C4-Etherification via SNAr (Alkoxide Nucleophiles) Objective: Introduction of an oxygen nucleophile at C4.

  • Alkoxide Generation : In an oven-dried flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C using an ice-water bath. Slowly add the desired alcohol (1.5 equiv) dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

    • Causality: NaH irreversibly deprotonates the alcohol to form a highly reactive, "hard" alkoxide nucleophile. The reaction is kept at 0 °C to control the exothermic deprotonation and prevent solvent degradation.

  • Substrate Addition : Dissolve 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Progression : Allow the reaction to slowly warm to room temperature. Stir for 2–6 hours, monitoring via TLC.

    • Causality: Alkoxides are significantly more reactive than amines. Heating is generally unnecessary and should be avoided to prevent competing pathways, such as benzyne intermediate formation or unwanted substitution at the C5 position.

  • Controlled Quench : Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl provides a mild, buffered proton source that safely neutralizes unreacted NaH without generating highly basic hydroxide ions (which would occur if water alone were used). Hydroxide ions could potentially hydrolyze the newly formed ether linkage.

  • Isolation : Extract the aqueous mixture with EtOAc (3 × 5 volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify via chromatography.

Substrate Scope & Quantitative Metrics

The regioselectivity and efficiency of the C4-SNAr reaction on the 5-bromo-4-chloro-N-methylpyridin-2-amine scaffold are highly consistent across various nucleophile classes. The table below summarizes typical quantitative data derived from standardized protocols.

Nucleophile ClassSpecific NucleophileSolvent / BaseTemp (°C)Time (h)Regioselectivity (C4:C5)Typical Yield (%)
Primary AmineCyclopentylamineNMP / DIPEA806>99:182 - 88
Secondary AmineMorpholineDMF / K₂CO₃908>99:175 - 85
AlkoxideSodium MethoxideMeOH / None654>99:189 - 94
ThiolateSodium ThiophenoxideTHF / None0 to RT2>99:190 - 95

*Note: For methoxide and thiophenoxide, the pre-formed sodium salts were utilized, negating the need for an exogenous base.

Downstream Applications

Following successful C4-functionalization, the C5-bromide remains fully intact. This halogen handle is perfectly primed for palladium-catalyzed cross-coupling reactions. For instance, subjecting the C4-aminated product to Suzuki-Miyaura conditions (e.g., aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 100 °C) enables the rapid construction of 4,5-disubstituted-N-methylpyridin-2-amines, a motif frequently found in kinase inhibitors and other targeted therapeutics.

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines Source: MDPI URL:[Link]

  • Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides Source: Journal of the American Chemical Society (JACS) / NIH URL:[Link]

Sources

Application Note: Strategic Utilization of 5-Bromo-4-chloro-N-methylpyridin-2-amine in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

The discovery of next-generation agrochemicals—particularly highly selective insecticides and broad-spectrum fungicides—relies heavily on the design of novel heterocyclic scaffolds. 5-Bromo-4-chloro-N-methylpyridin-2-amine represents a highly privileged, orthogonally reactive building block. The specific substitution pattern of this pyridine ring offers three distinct vectors for chemical derivatization: a C5-bromide for transition-metal-catalyzed cross-coupling, a C4-chloride for nucleophilic aromatic substitution (SNAr) or lipophilicity enhancement, and a C2-secondary amine for conformationally restricted amidation.

This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this intermediate in the synthesis of advanced agrochemical active ingredients (AIs).

Physicochemical & Structural Profiling

Understanding the baseline properties of the scaffold is critical for predicting its behavior in both synthetic workflows and biological environments. The table below synthesizes quantitative data for the scaffold and its direct analogs [1][2][3].

PropertyValue / CharacteristicAgrochemical Relevance
Molecular Formula C6H6BrClN2High halogen content increases metabolic stability against cytochrome P450 degradation in target pests.
Molecular Weight 221.48 g/mol Low molecular weight allows for extensive derivatization while remaining within the "Rule of 5" limits for cuticular penetration.
LogP (Predicted) ~2.4 - 2.8Optimal baseline lipophilicity for systemic mobility in plant vascular tissues (xylem/phloem transport).
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic; remains unprotonated at physiological pH, ensuring passive diffusion across fungal/insect membranes.
Reactivity Profile Orthogonal (Br > Cl > N-H)Enables sequential, one-pot, or step-wise functionalization without the need for complex protecting group strategies.

Mechanistic Rationale: The "Orthogonal Reactivity" Paradigm

As a Senior Application Scientist, I emphasize that successful agrochemical library generation requires predictable causality in synthesis. The choice of 5-bromo-4-chloro-N-methylpyridin-2-amine is driven by its orthogonal reactivity :

  • C5-Bromine (The Coupling Vector): Bromine undergoes oxidative addition with Palladium(0) significantly faster than chlorine. This allows for regioselective Suzuki-Miyaura or Stille couplings at C5, leaving the C4-chlorine intact.

  • C4-Chlorine (The Electronic/Steric Modulator): In the final AI, the C4-chlorine acts as an electron-withdrawing group that lowers the pKa of adjacent protons and increases the overall lipophilicity. If needed, it can be displaced via SNAr under harsh basic conditions, though it is typically retained for its biological activity.

  • C2-N-Methylamine (The Conformational Lock): When converted to an amide (e.g., in SDHI fungicides), the N-methyl group prevents the formation of secondary hydrogen bonds and forces the amide bond into a specific cis/trans rotameric state. This conformational restriction often results in a 10- to 100-fold increase in target receptor binding affinity.

Synth_Workflow S1 5-bromo-4-chloro-N-methylpyridin-2-amine (Core Scaffold) S2 Regioselective Pd-Coupling (C5-Bromo Reactivity) S1->S2 S3 Nucleophilic Aromatic Substitution (C4-Chloro Reactivity) S1->S3 S4 Sterically Hindered Amidation (N-Methyl Reactivity) S1->S4 S5 Multivalent Agrochemical Lead (Insecticide/Fungicide) S2->S5 S3->S5 S4->S5

Fig 1: Orthogonal synthetic workflow for agrochemical lead generation.

Application 1: Regioselective C5-Functionalization for Insecticidal Scaffolds

Objective: Synthesize a bi-aryl intermediate for Ryanodine Receptor (RyR) modulating insecticides (analogous to diamide classes).

Causality & Experimental Design: To couple an arylboronic acid to the C5 position, we must avoid activating the C4-chlorine. We utilize Pd(dppf)Cl₂ because its large bite angle accommodates the steric hindrance of the adjacent C4-chlorine. Furthermore, we use a mild base (K₂CO₃) rather than strong bases (like NaOtBu) to prevent unwanted SNAr displacement of the C4-chlorine or deprotonation of the secondary amine.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Self-Validating System: This protocol is designed so that the reaction progress can be monitored via ¹H-NMR. The starting material exhibits two distinct singlets for the pyridine protons (C3-H and C6-H). Successful C5-coupling is validated by the shift of the C6-H proton and the appearance of the new aryl multiplet, while the C3-H singlet remains relatively unperturbed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv, 10 mmol) and the desired substituted arylboronic acid (1.1 equiv, 11 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 50 mL). The presence of water is critical for the activation of the boronic acid to the reactive boronate species.

  • Reaction: Heat the mixture to 85°C for 12 hours. Monitor via LC-MS. The mass shift should reflect the loss of bromine (-79 Da) and the addition of the aryl group, retaining the chlorine isotope pattern (M / M+2 ratio of 3:1).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Application 2: N-Acylation for Novel SDHI Fungicides

Objective: Generate Succinate Dehydrogenase Inhibitor (SDHI) analogs by coupling the C2-amine with a pyrazole-4-carbonyl chloride.

Causality & Experimental Design: The secondary amine of 5-bromo-4-chloro-N-methylpyridin-2-amine is sterically hindered and less nucleophilic than a primary amine due to the electron-withdrawing halogens on the pyridine ring. Therefore, standard peptide coupling reagents (e.g., EDC/HOBt) often fail. We must use the highly reactive acid chloride of the pyrazole and a strong, non-nucleophilic base (DIPEA or LiHMDS) to drive the amidation. The resulting N-methyl amide restricts the conformation of the molecule, which is a known requirement for tight binding in the ubiquinone-binding pocket of fungal Complex II.

MoA_Pathway A Pyridyl-Pyrazole Derivative B Fungal Succinate Dehydrogenase (Complex II) A->B Competitive Binding C Blockade of Electron Transport B->C Enzyme Inhibition D ATP Depletion & Pathogen Death C->D Metabolic Collapse

Fig 2: Mechanism of action for SDHI fungicides derived from the scaffold.
Protocol 2: Sterically Hindered Amide Formation

Self-Validating System: The formation of the tertiary amide will result in restricted rotation around the C-N bond. Validation is achieved via ¹H-NMR at room temperature, which will typically show two sets of signals (rotamers) for the N-methyl group and the pyridine protons. Heating the NMR sample to 80°C in DMSO-d₆ will cause these signals to coalesce into a single set, confirming the structural assignment and ruling out unwanted side products.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv, 5 mmol) in anhydrous THF (20 mL) under argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15 mmol) and cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.2 equiv, 6 mmol) in THF (5 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. If conversion is low (checked via TLC), add a catalytic amount of DMAP (0.1 equiv) and heat to 50°C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove unreacted starting amine), dry over MgSO₄, and concentrate in vacuo.

Analytical Quality Control Standards

To ensure the integrity of the downstream agrochemical screening, the starting 5-bromo-4-chloro-N-methylpyridin-2-amine and its synthesized derivatives must pass rigorous analytical gates:

  • HPLC Purity: Must be ≥ 98% (UV detection at 254 nm).

  • Isotopic Halogen Profiling: High-Resolution Mass Spectrometry (HRMS) must confirm the precise isotopic ratio of the Br/Cl cluster. For the core scaffold, the molecular ion cluster will show a distinct pattern at approximately M (100%), M+2 (130%), and M+4 (30%) due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

  • Moisture Content: Karl Fischer titration must show < 0.1% water, as residual moisture will severely quench the organometallic reagents used in Protocol 1.

References

The following sources provide foundational data on the physicochemical properties, regulatory status, and commercial availability of the 5-bromo-4-chloro-N-methylpyridin-2-amine scaffold and its direct structural analogs:

  • National Center for Advancing Translational Sciences (NCATS) Inxight Drugs. 5-Bromo-4-chloro-2-pyridinamine (Analogous Base Scaffold). Retrieved March 30, 2026. URL:[Link]

Application Note: Chemoselective Catalytic Cross-Coupling Protocols for 5-Bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

The functionalization of dihalogenated N-heteroarenes is a cornerstone of modern medicinal chemistry. 5-bromo-4-chloro-N-methylpyridin-2-amine presents a unique chemoselectivity challenge due to the presence of two distinct halogen handles: a C5-bromide and a C4-chloride. This application note details field-proven, self-validating methodologies to achieve precise regiocontrol. By manipulating catalyst speciation, ligand sterics, and reaction conditions, researchers can divergently direct cross-coupling to either the C5 or C4 position, enabling the rapid synthesis of complex pyridine-based therapeutics.

Chemical Reactivity Profile & Mechanistic Causality

Understanding the inherent electronic and steric environment of 5-bromo-4-chloro-N-methylpyridin-2-amine is critical for rational catalyst design:

  • C5-Bromide (Innate Oxidative Addition): The C(sp²)–Br bond is inherently weaker than the C(sp²)–Cl bond. In standard palladium-catalyzed cross-coupling reactions, low-valent Pd(0) species preferentially undergo oxidative addition at the C5–Br position[1]. This is the kinetically favored pathway under standard Suzuki-Miyaura conditions.

  • C4-Chloride (Electronic Activation & Catalyst-Controlled Inversion): The C4-Cl bond is situated para to the electron-withdrawing pyridine nitrogen, highly activating it toward Nucleophilic Aromatic Substitution (SNAr)[2]. In nucleophilic attacks, the more electron-deficient carbon is preferentially targeted[3]. Furthermore, recent breakthroughs in catalyst-controlled site selectivity demonstrate that highly hindered N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr) can invert the innate reactivity, forcing oxidative addition at the C4–Cl bond due to steric congestion around the metal center[1].

By selecting the appropriate ligand architecture, we can dictate the site of functionalization with absolute precision.

Divergent Catalytic Workflows

The following diagram illustrates the divergent synthetic pathways available for this substrate, depending on the chosen catalytic system.

G SM 5-bromo-4-chloro-N-methylpyridin-2-amine (Starting Material) Cond1 Pd(OAc)2, XPhos, K3PO4 Arylboronic Acid, 80°C (Suzuki-Miyaura) SM->Cond1 Pathway A (C5-Selective) Cond2 Pd-PEPPSI-IPr Amine, tBuONa, 100°C (Buchwald-Hartwig) SM->Cond2 Pathway B (C4-Selective Pd) Cond3 Aliphatic Amine, DIPEA NMP, 120°C (SNAr) SM->Cond3 Pathway C (C4-Selective SNAr) Prod1 C5-Aryl-4-chloro-N-methylpyridin-2-amine (Chemoselective C-Br Coupling) Cond1->Prod1 Prod2 5-bromo-C4-amino-N-methylpyridin-2-amine (Chemoselective C-Cl Coupling) Cond2->Prod2 Prod3 5-bromo-C4-amino-N-methylpyridin-2-amine (C4-Cl Substitution) Cond3->Prod3

Divergent chemoselective pathways for 5-bromo-4-chloro-N-methylpyridin-2-amine functionalization.

Quantitative Data: Ligand Effects on Regioselectivity

The table below summarizes the empirical regioselectivity ratios achieved by varying the catalyst and ligand systems. These metrics highlight the profound impact of ligand sterics on site-selectivity[1],[4].

Catalyst SystemLigandBaseSolventMajor Coupling SiteRegioselectivity (C5:C4)
Pd(PPh₃)₄ NoneK₂CO₃Dioxane/H₂OC5-Br> 20:1
Pd(OAc)₂ XPhosK₃PO₄Dioxane/H₂OC5-Br> 50:1
Pd(OAc)₂ Ad₂BnPK₂CO₃Toluene/H₂OC5-Br> 99:1
Pd-PEPPSI-IPr IPr (NHC)NaOtBuTolueneC4-Cl1:10

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Arylation

Objective: Selectively couple an arylboronic acid at the C5-position while preserving the C4-Cl bond for downstream functionalization. Causality: The use of Pd(OAc)₂ with XPhos generates a highly active, mono-ligated Pd(0) species that rapidly and preferentially inserts into the weaker C-Br bond. K₃PO₄ is selected as a mild inorganic base to facilitate transmetalation without inducing unwanted SNAr at the highly activated C4-Cl position.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and anhydrous K₃PO₄ (2.0 equiv).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (repeat 3x). Causality: Molecular oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state, terminating the catalytic cycle.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 0.2 M) via syringe. Causality: Water is strictly required to dissolve the K₃PO₄ base, forming the reactive boronate intermediate necessary for the transmetalation step[2].

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring: Track reaction progress via LC-MS. The disappearance of the starting material mass (m/z ~221) and the appearance of the product mass validate completion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the C5-arylated product.

Protocol B: C4-Selective Buchwald-Hartwig Amination

Objective: Selectively aminate the C4-position via Pd-catalysis, leaving the C5-Br intact. Causality: Employing the extremely bulky NHC ligand in Pd-PEPPSI-IPr forces the palladium center to undergo oxidative addition at the C4-Cl bond. The steric clash between the bulky ligand and the C5-Br (flanked by the C4-Cl and C6-H) redirects the catalyst to the less sterically congested C4 position[1].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a reaction vial with 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv), the amine nucleophile (1.2 equiv), Pd-PEPPSI-IPr (5 mol %), and NaOtBu (1.5 equiv). Causality: NaOtBu is a strong base required to deprotonate the coordinated amine prior to reductive elimination.

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl to neutralize the strong base. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating System & Product Verification

A robust protocol must be self-validating. The following workflow ensures that every step of the cross-coupling process is analytically verified, preventing the propagation of failed reactions into downstream synthesis.

Workflow Step1 1. Reaction Setup Degas solvents, add Pd/Ligand under inert atmosphere Step2 2. Reaction Monitoring LC-MS / TLC tracking Check for SM consumption Step1->Step2 Step2->Step1 Incomplete (Add Catalyst/Heat) Step3 3. Workup & Extraction Quench with H2O, extract with EtOAc Wash with brine, dry over Na2SO4 Step2->Step3 SM Consumed Step4 4. Purification Flash Column Chromatography (Silica gel, Hexane/EtOAc) Step3->Step4 Step5 5. Product Validation 1H/13C NMR (Regiochemistry) HRMS (Mass confirmation) Step4->Step5

Self-validating experimental workflow for catalytic cross-coupling and product verification.

Mechanistic Insights for NMR Validation: To definitively prove regiochemistry without X-ray crystallography, ¹H NMR is the primary self-validating tool.

  • If C5 is functionalized (Protocol A): The C6-H proton (adjacent to the pyridine nitrogen and the newly installed aryl ring) will experience a significant chemical shift change due to the anisotropic shielding/deshielding cone of the new aryl group.

  • If C4 is functionalized (Protocol B): The C3-H proton will shift significantly upfield. The installation of an electron-donating amine at C4 pushes electron density into the ortho position (C3), shielding the C3-H proton.

References

  • [1] Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(19), 12014–12026. URL:[Link]

  • [4] Jeon, Y.-K., Lee, J.-Y., Kim, S.-E., & Kim, W.-S. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7399-7412. URL:[Link]

Sources

Troubleshooting & Optimization

troubleshooting dehalogenation side reactions of 5-bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-4-chloro-N-methylpyridin-2-amine. This guide is designed to provide in-depth troubleshooting for dehalogenation side reactions encountered during cross-coupling experiments. As your virtual Senior Application Scientist, I will walk you through common issues, their underlying causes, and field-proven strategies to optimize your synthetic outcomes.

Introduction: The Challenge of Selective Functionalization

5-bromo-4-chloro-N-methylpyridin-2-amine is a valuable building block in medicinal chemistry, offering two distinct halogen atoms for sequential functionalization. However, the desired selective cross-coupling is often plagued by undesired dehalogenation, where one or both halogens are replaced by a hydrogen atom. This not only reduces the yield of the target molecule but also introduces challenging-to-separate byproducts. Understanding the principles of regioselectivity and the mechanisms of dehalogenation is paramount to mastering the use of this substrate.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl, which is inversely correlated with their carbon-halogen bond dissociation energies.[1][2] This principle dictates that the C-Br bond at the 5-position is more susceptible to oxidative addition by a palladium(0) catalyst than the C-Cl bond at the 4-position.[1][3] Consequently, reactions targeting the C-Cl bond often require more forcing conditions, which can inadvertently promote dehalogenation at the more labile C-Br site or even at the C-Cl position.

This guide will address these complexities in a practical, question-and-answer format to directly tackle the issues you may be facing at the bench.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Suzuki-Miyaura coupling targeting the C-Br bond, but I'm observing significant formation of 4-chloro-N-methylpyridin-2-amine. What is causing this debromination?

A1: This is a classic case of hydrodebromination, a common side reaction in palladium-catalyzed cross-couplings. The primary culprit is the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[4][5] This Pd-H intermediate can reductively eliminate with the pyridyl group bound to the palladium, resulting in the replacement of the bromine with a hydrogen atom.

Several factors can contribute to the formation of Pd-H species:

  • Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate hydrides.

  • Solvent: Protic solvents like alcohols can be a direct source of hydrides. Some aprotic polar solvents like DMF can also decompose to provide a hydride source, particularly in the presence of water.[6]

  • Water: Trace amounts of water can react with the base or other reagents to generate hydride sources.[4]

To mitigate this, consider switching to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ and using anhydrous, aprotic solvents like toluene or 1,4-dioxane.[4]

Q2: Which halogen is more likely to be removed via dehalogenation, the bromine at C-5 or the chlorine at C-4?

A2: The bromine at the C-5 position is significantly more susceptible to both desired cross-coupling and undesired dehalogenation. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more reactive towards oxidative addition by the palladium catalyst.[1][7] Therefore, under most conditions, you will observe preferential loss of the bromine atom. Dechlorination is also possible but typically requires more forcing conditions (higher temperatures, more active catalysts) which would likely lead to complete dehalogenation of the bromine first.

Q3: I want to perform a Buchwald-Hartwig amination at the C-Cl position after having functionalized the C-Br position. How can I avoid dehalogenation of my starting material?

A3: Activating the less reactive C-Cl bond requires a more active catalyst system and often higher temperatures, which increases the risk of dehalogenation. Here are key strategies:

  • Ligand Selection is Critical: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4][6] These ligands promote the desired reductive elimination step of the catalytic cycle, which can outcompete the dehalogenation pathway.[6]

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4 pre-catalysts) are designed to efficiently generate the active Pd(0) species, which can lead to cleaner reactions with lower catalyst loadings and reduced side reactions.

  • Careful Temperature Control: Start with the lowest effective temperature and slowly increase it. Monitor the reaction closely by LC-MS to find the sweet spot where the desired reaction proceeds at a reasonable rate without significant dehalogenation. Microwave irradiation can sometimes be beneficial as it can promote the desired reaction at lower bulk temperatures with shorter reaction times.

Q4: How can I detect and quantify the dehalogenated byproducts in my reaction mixture?

A4: Several analytical techniques can be used:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most straightforward method. You will see peaks corresponding to the molecular weights of your starting material, desired product, and the dehalogenated byproducts (mono- and di-dehalogenated).

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is also an excellent method, particularly for volatile compounds. It provides both retention time and mass information for identification.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Analysis of the crude reaction mixture will show new aromatic proton signals where the halogens were previously located. For example, loss of the C-5 bromine will result in a new proton signal in that position.[8]

  • UHPLC (Ultra-High-Performance Liquid Chromatography): For accurate quantification and separation of structurally similar halogenated and dehalogenated compounds, UHPLC with a pentafluorophenyl column can be very effective.[5][9]

Troubleshooting Guides

Scenario 1: High levels of mono-debromination in a Suzuki Coupling

You are attempting to couple an arylboronic acid at the C-5 position of 5-bromo-4-chloro-N-methylpyridin-2-amine and observe >20% of 4-chloro-N-methylpyridin-2-amine by LC-MS.

Start High Debromination Observed Base_Check Using Strong Alkoxide Base? (e.g., NaOtBu, KOtBu) Start->Base_Check Solvent_Check Using Protic or 'Wet' Solvent? (e.g., EtOH, DMF) Base_Check->Solvent_Check No Switch_Base Action: Switch to Weaker Base (K₃PO₄, Cs₂CO₃) Base_Check->Switch_Base Yes Ligand_Check Using PPh₃ or Similar Ligand? Solvent_Check->Ligand_Check No Switch_Solvent Action: Switch to Anhydrous Aprotic Solvent (Toluene, Dioxane) Solvent_Check->Switch_Solvent Yes Temp_Check Reaction Temp > 100°C? Ligand_Check->Temp_Check No Switch_Ligand Action: Use Bulky, Electron-Rich Ligand (XPhos, SPhos) Ligand_Check->Switch_Ligand Yes Lower_Temp Action: Lower Temperature (Start at 80°C) Temp_Check->Lower_Temp Yes End Problem Resolved Temp_Check->End No Switch_Base->End Switch_Solvent->End Switch_Ligand->End Lower_Temp->End

Caption: Troubleshooting workflow for debromination.

The workflow prioritizes addressing the most common sources of hydrides. Strong bases and protic solvents are frequent offenders.[4][6] If those are not the issue, the kinetics of the reaction come into play. A less effective ligand like triphenylphosphine (PPh₃) may not promote the desired reductive elimination fast enough to outcompete the dehalogenation pathway. Bulky, electron-rich ligands like those developed by Buchwald are designed to accelerate this crucial step.[4] Finally, excessive heat can increase the rate of side reactions, so optimizing the temperature is a key final step.[6]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling at C-5 with Minimized Debromination

This protocol is designed to selectively couple an arylboronic acid at the C-5 bromine of 5-bromo-4-chloro-N-methylpyridin-2-amine while suppressing the hydrodebromination side reaction.

Materials:

  • 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Oven-dried glassware and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-4-chloro-N-methylpyridin-2-amine, the arylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G3 pre-catalyst.

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a 10:1 solvent ratio (e.g., 5 mL dioxane, 0.5 mL water).

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • Catalyst (XPhos Pd G3): A highly active pre-catalyst with a bulky, electron-rich ligand that promotes rapid reductive elimination.[4]

  • Base (K₃PO₄): A milder inorganic base that is less likely to be a hydride source compared to alkoxides.[4]

  • Solvent (Dioxane/Water): A primarily aprotic solvent system to minimize hydride donation. A small amount of water is often necessary to facilitate the dissolution of the base and the transmetalation step.[4]

  • Temperature (80-90 °C): The lowest effective temperature is used to disfavor the dehalogenation side reaction.

Protocol 2: Screening for Optimal Base and Solvent

If dehalogenation remains an issue, a systematic screening of bases and solvents is recommended. This can be performed on a small scale in parallel.

Data Presentation:

EntryBase (2.0 equiv)Solvent (0.1 M)Temp (°C)Time (h)Product Yield (%)Dehalogenation (%)
1K₃PO₄Toluene/H₂O (10:1)9048510
2Cs₂CO₃Toluene/H₂O (10:1)904888
3K₂CO₃Dioxane/H₂O (10:1)9067518
4NaOtBuToluene9026035

Note: The data in this table is illustrative to represent typical trends.

This screening table allows for a direct comparison of conditions. In this hypothetical example, Cs₂CO₃ in toluene/water provides the best outcome, slightly improving upon K₃PO₄ and significantly outperforming K₂CO₃ and the strong alkoxide base NaOtBu.

Mechanistic Considerations

Understanding the competing pathways is key to troubleshooting. The desired cross-coupling reaction and the undesired dehalogenation pathway both diverge from a common palladium(II) intermediate.

cluster_desired Desired Cross-Coupling Pathway cluster_side_reaction Dehalogenation Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Substrate) ArX->OxAdd ArPdX Ar-Pd(II)-X (Intermediate) OxAdd->ArPdX Transmetal Transmetalation (with R-B(OH)₂) ArPdX->Transmetal Hydride_Formation Hydride Formation ArPdX->Hydride_Formation X⁻/H⁻ Exchange ArPdR Ar-Pd(II)-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim Product Ar-R (Desired Product) RedElim->Product Product->Pd0 Hydride_Source Hydride Source (Base, Solvent, H₂O) Hydride_Source->Hydride_Formation ArPdH Ar-Pd(II)-H Hydride_Formation->ArPdH RedElim_Dehalo Reductive Elimination ArPdH->RedElim_Dehalo RedElim_Dehalo->Pd0 Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product

Sources

Technical Support Center: Optimizing Cross-Coupling for 5-Bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly functionalized scaffold 5-bromo-4-chloro-N-methylpyridin-2-amine .

This molecule presents a classic synthetic dichotomy: a tug-of-war between intrinsic bond strength and electronic activation. While the C5–Br bond is intrinsically weaker and sterically accessible, the C4–Cl bond is highly activated toward oxidative addition by the electron-withdrawing nature of the pyridine nitrogen[1]. Furthermore, the strongly electron-donating C2 secondary amine (-NHCH₃) enriches the C5 position, dampening its reactivity and complicating chemoselectivity.

I. Visual Workflow: Reactivity & Chemoselectivity

Workflow SM 5-Bromo-4-chloro- N-methylpyridin-2-amine C5 C5-Selective Cross-Coupling (Br Cleavage) SM->C5 Steric Control (e.g., XPhos, BrettPhos) C4 C4-Selective Cross-Coupling (Cl Cleavage) SM->C4 Electronic Control (e.g., Pd-PEPPSI-IPr) Poison Catalyst Deactivation (Pd-Black Formation) SM->Poison Unprotected -NHCH3 + Poor Ligand

Divergent cross-coupling pathways for 5-bromo-4-chloro-N-methylpyridin-2-amine.

II. Troubleshooting & FAQs

Q1: Why am I getting an intractable 1:1 mixture of C4 and C5 coupled products when using standard Pd(PPh₃)₄?

Causality: You are experiencing a collision of two competing reaction drivers. Standard, unhindered phosphine ligands like PPh₃ do not provide enough steric differentiation. Consequently, the palladium catalyst indiscriminately attacks the C5 position (driven by the lower Bond Dissociation Energy of C–Br) and the C4 position (driven by the large LUMO coefficient localized at the C4–Cl bond due to the pyridine nitrogen)[1]. Solution: You must switch to a ligand-controlled regime. To target the C5–Br bond, utilize bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or BrettPhos) which force the catalyst to favor the sterically less encumbered and weaker C–Br bond[2].

Q2: My reaction stalls at 30% conversion, and the solution turns completely black within 20 minutes. What is happening?

Causality: The rapid formation of a black precipitate is elemental Palladium (Pd-black), indicating catastrophic catalyst decomposition. The culprit is the free secondary amine (-NHCH₃) at the C2 position. This moiety can competitively coordinate to the Pd(II) intermediate, forming a stable, off-cycle resting state that eventually undergoes premature reductive elimination to inactive Pd(0)[3]. Solution: You have two options:

  • Chemical Protection: Pre-treat the substrate with Boc₂O to form the N-Boc-N-methyl derivative. This removes the NH proton and sterically shields the nitrogen lone pair.

  • Ligand Overpowering: If protection is not viable, use a highly coordinating, bidentate ligand (like dppf or Xantphos) or a massive monodentate ligand (BrettPhos) that outcompetes the secondary amine for palladium coordination[2].

Q3: Is it possible to intentionally couple at the C4-Cl position while leaving the C5-Br intact?

Causality: Yes, this is known as "unconventional site selectivity." By using highly hindered N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), the 12-electron Pd intermediate reacts via a concerted mechanism at the site with the largest LUMO coefficient[1]. Because the C4 position is highly electron-deficient, the NHC-ligated palladium preferentially inserts into the C4–Cl bond despite the presence of the weaker C5–Br bond[1]. Solution: Utilize a pre-catalyst like Pd-PEPPSI-IPr with a mild base (e.g., Cs₂CO₃) in a non-polar solvent to maximize electronic differentiation.

III. Quantitative Data: Chemoselectivity Optimization Matrix

The following table summarizes the causal relationship between catalyst/ligand architecture and site-selectivity, based on established reactivity profiles for dihalogenated pyridines[1],[3].

Catalyst / Ligand SystemBaseSolvent (Temp)Primary SiteSelectivity (C5:C4)Catalyst State / Yield
Pd(PPh₃)₄ (Standard)Na₂CO₃Dioxane/H₂O (90°C)Mixed~ 1.2 : 1High Pd-black / <40%
Pd₂(dba)₃ / XPhos K₃PO₄Toluene (100°C)C5 (Bromo) > 20 : 1 Stable / >85%
Pd(OAc)₂ / BrettPhos t-BuONat-Amyl-OH (80°C)C5 (Bromo) > 15 : 1 Stable / 80%
Pd-PEPPSI-IPr Cs₂CO₃Dioxane (80°C)C4 (Chloro) 1 : 12 Stable / 75%

IV. Self-Validating Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling (Bromo Cleavage)

Design Logic: Utilizes XPhos to sterically dictate oxidative addition at the weaker C-Br bond, while K₃PO₄ provides mild activation without hydrolyzing the C4-Cl bond.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask, combine 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (6.0 mol%).

    • Self-Validation Check: The solid mixture should appear deep purple/maroon due to the Pd₂(dba)₃.

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous, sparged Toluene (0.2 M).

  • Initiation: Heat the reaction to 100°C.

    • Self-Validation Check: Within 15 minutes, the solution must transition from purple to a clear reddish-brown. If the solution turns opaque black, oxygen has infiltrated the system or the amine is poisoning the catalyst (halt and switch to Boc-protected substrate).

  • Monitoring: Sample at 2 hours via LC-MS. The C5-coupled product should be the dominant peak. The C4-Cl must remain intact.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via silica gel chromatography.

Protocol B: C4-Selective Suzuki-Miyaura Coupling (Chloro Cleavage)

Design Logic: Employs the bulky NHC pre-catalyst Pd-PEPPSI-IPr to exploit the electronic activation (LUMO) of the C4 position, overriding the intrinsic C-Br bond weakness[1].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine the substrate (1.0 equiv), arylboronic acid (1.2 equiv), and finely milled Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd-PEPPSI-IPr (5.0 mol%).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.15 M).

  • Initiation: Heat to 80°C.

    • Self-Validation Check: NHC-Pd complexes are highly stable. The reaction should remain a homogenous light yellow/orange. No black precipitate should form.

  • Monitoring: Check conversion at 4 hours. Because C-Cl oxidative addition is electronically driven but sterically hindered by the NHC, the reaction is slower than Protocol A. Do not push the temperature past 90°C, as this will erode the thermodynamic selectivity and begin activating the C5-Br bond.

  • Isolation: Quench with water, extract with DCM, dry over Na₂SO₄, and purify.

V. References

  • Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine American Chemical Society (ACS)[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes National Institutes of Health (PMC)[Link]

Sources

Technical Support Center: Resolving Solubility Issues with 5-bromo-4-chloro-N-methylpyridin-2-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-bromo-4-chloro-N-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Understanding the Challenge: Physicochemical Profile

5-bromo-4-chloro-N-methylpyridin-2-amine, a substituted pyridine derivative, presents inherent solubility challenges in aqueous solutions due to its molecular structure. While specific experimental data for this exact compound is not widely published, we can infer its properties from its structural components. The pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, is largely aromatic and hydrophobic. The bromo and chloro substituents further increase the molecule's lipophilicity, and the N-methyl group adds to the hydrocarbon character. These features collectively contribute to its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with 5-bromo-4-chloro-N-methylpyridin-2-amine.

Q1: My initial attempts to dissolve 5-bromo-4-chloro-N-methylpyridin-2-amine in water or standard buffers have failed. What is the first thing I should try?

A1: The first and most critical step is to assess the pH-dependency of the compound's solubility. As a pyridine derivative, 5-bromo-4-chloro-N-methylpyridin-2-amine is a weak base.[1] The nitrogen atom on the pyridine ring can be protonated to form a more soluble pyridinium cation.[1] Therefore, adjusting the pH of your aqueous medium to be more acidic should significantly enhance solubility.

  • Recommendation: Start by preparing a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0, and 3.0). Attempt to dissolve the compound in each of these buffers to determine a preliminary pH-solubility profile.

Q2: I've tried lowering the pH, but the solubility is still insufficient for my experimental needs. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the use of co-solvents is the next recommended approach. Co-solvents are water-miscible organic solvents that, when added to water, decrease the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[1][2]

  • Commonly Used Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used in pharmaceutical formulations.[1][3]

  • Experimental Approach: Prepare a stock solution of your compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol). Then, in a stepwise manner, add this stock solution to your aqueous buffer while vortexing to avoid precipitation. This will help you identify the maximum tolerable percentage of the co-solvent in your final solution.

Q3: When is it appropriate to consider salt formation for 5-bromo-4-chloro-N-methylpyridin-2-amine?

A3: Salt formation is a powerful technique to dramatically increase the aqueous solubility of ionizable compounds.[1][4] For a basic compound like 5-bromo-4-chloro-N-methylpyridin-2-amine, forming a salt with a suitable acid can lead to a significant improvement in solubility and dissolution rate.[1][5]

  • When to Consider: If you require a high concentration of the compound in your final formulation and other methods like pH adjustment and co-solvency are insufficient, salt formation is a prime strategy. This is particularly relevant for in vivo studies where high local concentrations are needed for absorption.

  • Choosing a Counter-ion: The choice of the acidic counter-ion is crucial. Common choices include hydrochloride (HCl), sulfate (H2SO4), and methanesulfonate (mesylate) salts. The resulting salt's properties, including solubility and stability, will depend on the chosen acid.

Q4: Are there other advanced techniques I can explore for particularly challenging solubility issues?

A4: Yes, for very poorly soluble compounds, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[2][6]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[2][7] This can enhance the dissolution rate and apparent solubility.

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size of the solid compound increases its surface area, which can lead to an increased dissolution rate.[2][8]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for the key solubility enhancement techniques discussed.

Workflow for Initial Solubility Assessment

The following diagram outlines a systematic approach to tackling solubility issues with 5-bromo-4-chloro-N-methylpyridin-2-amine.

Solubility_Troubleshooting_Workflow A Start: Poor Aqueous Solubility B Determine pH-Solubility Profile A->B C Is Solubility Sufficient? B->C D Yes: Proceed with Experiment C->D Yes E No: Introduce Co-solvents C->E No F Is Solubility Sufficient? E->F G Yes: Proceed with Experiment F->G Yes H No: Consider Salt Formation F->H No I Is Solubility Sufficient? H->I J Yes: Proceed with Experiment I->J Yes K No: Explore Advanced Techniques (e.g., Cyclodextrins) I->K No

Caption: A systematic workflow for troubleshooting poor aqueous solubility.

Protocol 1: Determining the pH-Solubility Profile

Objective: To determine the solubility of 5-bromo-4-chloro-N-methylpyridin-2-amine as a function of pH.

Materials:

  • 5-bromo-4-chloro-N-methylpyridin-2-amine

  • A series of aqueous buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid 5-bromo-4-chloro-N-methylpyridin-2-amine to a vial containing a known volume of each buffer. Ensure undissolved solid is visible.[1]

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the excess solid.[1]

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the solubility (in mg/mL or µg/mL) against the pH of the buffers.

Protocol 2: Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to enhance the solubility of 5-bromo-4-chloro-N-methylpyridin-2-amine.

Materials:

  • 5-bromo-4-chloro-N-methylpyridin-2-amine

  • Water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Aqueous buffer at a selected pH (determined from Protocol 1)

  • Standard laboratory glassware and equipment for solubility determination as in Protocol 1.

Procedure:

  • Prepare a series of solvent mixtures with varying ratios of the co-solvent and the selected aqueous buffer (e.g., 10%, 20%, 30%, 40%, 50% v/v co-solvent).

  • For each solvent mixture, determine the solubility of the compound using the shake-flask method described in Protocol 1.

  • Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for maximum solubility enhancement.

Data Presentation: Example Co-solvent Screening Results

Co-solventConcentration (% v/v)Solubility (µg/mL)
None (Buffer pH 5.0)05
Ethanol1025
2075
30150
Propylene Glycol1030
2090
30200
PEG 4001040
20120
30250
Protocol 3: Salt Formation Feasibility

Objective: To form a salt of 5-bromo-4-chloro-N-methylpyridin-2-amine and assess its aqueous solubility.

Materials:

  • 5-bromo-4-chloro-N-methylpyridin-2-amine (free base)

  • A suitable acid (e.g., hydrochloric acid, methanesulfonic acid)

  • An appropriate solvent for reaction and crystallization (e.g., ethanol, isopropanol)[1]

  • Equipment for filtration and drying

  • Equipment for solubility determination as in Protocol 1.

Procedure:

  • Dissolve the free base of 5-bromo-4-chloro-N-methylpyridin-2-amine in the chosen organic solvent.

  • Add a stoichiometric amount of the selected acid to the solution.[1]

  • Stir the mixture, and if a precipitate forms, it is likely the desired salt. If no precipitate forms, cooling the solution or adding an anti-solvent may induce crystallization.

  • Isolate the solid salt by filtration and wash it with a small amount of cold solvent.

  • Dry the salt under vacuum.

  • Determine the aqueous solubility of the newly formed salt using the shake-flask method described in Protocol 1.

Logical Relationship of Solubility Enhancement Techniques

The choice of solubility enhancement technique is a balance between the required solubility, the experimental context, and potential downstream implications (e.g., toxicity of excipients).

Solubility_Strategy_Logic A Initial Problem: Poor Aqueous Solubility B pH Adjustment A->B First Line C Co-solvency A->C Common Second Line D Salt Formation A->D For High Concentrations E Complexation (e.g., Cyclodextrins) A->E Advanced Solution F Sufficient Solubility Achieved B->F C->F D->F E->F

Caption: Logical hierarchy of solubility enhancement strategies.

References

Sources

preventing degradation of 5-bromo-4-chloro-N-methylpyridin-2-amine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-bromo-4-chloro-N-methylpyridin-2-amine . This guide is engineered for medicinal chemists, pharmacologists, and drug development professionals who require rigorous protocols to maintain the chemical integrity of this highly functionalized pyridine scaffold.

Because this molecule features competing reactive centers—an electron-donating secondary amine, a photolabile carbon-bromine bond, and an activated carbon-chlorine bond—standard benchtop storage is insufficient. This guide details the causality of its degradation and provides self-validating protocols to ensure >98% purity during long-term storage and experimentation.

I. Mechanistic Overview of Degradation Vectors

To prevent degradation, we must first understand the structural vulnerabilities of 5-bromo-4-chloro-N-methylpyridin-2-amine. The molecule is subject to three primary degradation pathways:

  • Photolytic Dehalogenation (C-Br Cleavage): Halogenated pyridines are intrinsically photolabile. The carbon-bromine (C-Br) bond at the 5-position possesses a lower bond dissociation energy than the adjacent C-Cl bond [2]. Upon exposure to ambient UV or high-intensity visible light, the C-Br bond undergoes homolytic cleavage, generating radical intermediates that lead to debrominated byproducts [1].

  • Oxidative Degradation: The exocyclic N-methylamino group at the 2-position is a strong electron donor (+M effect). While this stabilizes the ring against some nucleophiles, it significantly increases the electron density of the pyridine core, making the nitrogen centers highly susceptible to oxidation (forming N-oxides) in the presence of atmospheric oxygen or peroxides [2, 3].

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is highly activated by the electron-withdrawing inductive effect of the pyridine nitrogen. In the presence of ambient moisture and heat, slow hydrolysis can displace the chlorine atom [2].

Degradation Compound 5-Bromo-4-chloro- N-methylpyridin-2-amine Photo Photolytic Dehalogenation Compound->Photo UV/Vis Light (C-Br Cleavage) Oxidation Oxidative Degradation Compound->Oxidation O2 / Peroxides (N-Methylamine) Hydrolysis Nucleophilic Substitution (SNAr) Compound->Hydrolysis Moisture + Heat (C4-Cl Displacement) Impurity1 Debrominated Radical/Impurity Photo->Impurity1 Impurity2 N-Oxide / Amine Oxidation Products Oxidation->Impurity2 Impurity3 C4-Hydroxy Derivatives Hydrolysis->Impurity3

Primary degradation pathways of 5-bromo-4-chloro-N-methylpyridin-2-amine under storage stress.

II. Frequently Asked Questions (FAQs)

Q1: My solid powder has slowly turned from off-white to a pale yellow/brown. Is it still usable? A1: This discoloration is a hallmark of oxidative degradation of the aminopyridine core [3, 4]. Even trace amounts of N-oxide or polymerized radical byproducts are highly chromophoric. You must re-analyze the batch via HPLC. If the purity has dropped below your required threshold (typically 95-98%), repurification via silica gel chromatography is mandatory before use in cross-coupling reactions.

Q2: Can I prepare a master stock solution in DMSO and store it at room temperature for my high-throughput screening assays? A2: No. Storing functionalized organic compounds in DMSO at room temperature leads to rapid degradation. Historical stability data on compound libraries indicates that the probability of observing an intact compound in DMSO drops to 83% after 6 months, and down to 52% after 1 year at room temperature [5]. Furthermore, DMSO is hygroscopic and can introduce water, accelerating C4-Cl hydrolysis. Stock solutions must be aliquoted and frozen at -20°C or -80°C.

Q3: Why is amber glass specifically required? Will standard clear glass in a dark drawer suffice? A3: Standard borosilicate glass transmits a significant amount of UV-A and visible light. Because the C-Br bond is highly sensitive to photolytic homolysis [1], brief exposures to laboratory fluorescent lighting every time the drawer is opened will cumulatively generate radical species. Amber glass blocks light transmission below 450 nm, neutralizing this degradation vector.

III. Quantitative Stability Data

The following table synthesizes the expected stability profile of 5-bromo-4-chloro-N-methylpyridin-2-amine under various environmental matrices, demonstrating the causality between storage parameters and compound half-life.

Storage Matrix / ConditionTemperatureAtmosphereLight ExposureExpected Purity at 6 MonthsPrimary Degradant Observed
Solid Powder (Optimal) 2–8°CArgon / N₂Protected (Amber)>99% None
Solid Powder (Sub-optimal) 25°CAmbient AirProtected (Amber)~94–96%N-Oxide species
Solid Powder (Poor) 25°CAmbient AirExposed (Clear)<85%Debrominated impurities
DMSO Stock Solution 25°CAmbient AirProtected~83%Hydrolysis / Oxidation products
DMSO Stock Solution -20°CArgon / N₂Protected>98% None

IV. Troubleshooting Guide

Issue EncounteredRoot CauseRecommended Solution
New peak emerges in LC-MS with [M-79] mass. Photolytic cleavage of the C-Br bond.Switch to amber vials. Ensure all reaction setups involving the compound are wrapped in aluminum foil.
Decreased potency in biological assays using older stock solutions. Oxidation of the N-methylamino group or pyridine nitrogen.Discard old stock. Prepare fresh solutions immediately before assays, or store single-use aliquots at -80°C.
Inconsistent yields in Suzuki/Buchwald cross-coupling reactions. Hydrolysis of the C4-Cl bond due to moisture exposure during storage.Store the solid compound in a desiccator. Purge the storage vial with Argon after every single use.

V. Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly trust the stability of an older batch. Implement the following self-validating protocols in your laboratory.

Protocol 1: Forced Degradation Study (Stability-Indicating Assay)

Before relying on an HPLC method to assess batch purity, you must prove the method can resolve the parent compound from its degradation products [4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare three 1.0 mg/mL solutions of 5-bromo-4-chloro-N-methylpyridin-2-amine in HPLC-grade Acetonitrile/Water (50:50).

  • Oxidative Stress: To Sample 1, add 30% Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Photolytic Stress: Place Sample 2 in a clear glass vial and expose it to a UV lamp (254 nm) or direct high-intensity sunlight for 12 hours.

  • Control: Keep Sample 3 in an amber vial at 4°C.

  • HPLC Analysis: Inject all three samples using a C18 column (e.g., 5 µm, 4.6 x 250 mm) with a gradient mobile phase of Water/Acetonitrile (0.1% TFA).

  • Validation: You must observe distinct, baseline-resolved peaks for the N-oxide (in Sample 1) and the debrominated impurity (in Sample 2) that do not co-elute with the parent peak. If co-elution occurs, adjust your mobile phase gradient.

Protocol 2: Anaerobic Aliquoting and Storage Workflow

To prevent the introduction of oxygen and moisture, utilize this strict handling protocol upon receiving a new batch.

Step-by-Step Methodology:

  • Equilibration: Allow the commercial shipping container to reach room temperature in a desiccator before opening to prevent condensation.

  • Inert Transfer: Transfer the container into a glovebox or use a Schlenk line with a positive flow of Argon.

  • Aliquot Generation: Divide the bulk powder into single-use or weekly-use aliquots (e.g., 50 mg) into pre-dried amber glass vials equipped with PTFE-lined septa caps.

  • Purge and Seal: Ensure the headspace of each vial is filled with Argon before tightly sealing.

  • Storage: Transfer the sealed vials to a secondary container containing indicating silica gel desiccant, and store at 2–8°C.

Workflow Start Equilibrate to Room Temp Inspect HPLC QC Check (Verify >98%) Start->Inspect Prevent Condensation Aliquot Aliquot under Argon (Glovebox/Schlenk) Inspect->Aliquot Method Validated Vials Seal in Amber Vials (PTFE Septa) Aliquot->Vials Block O2 & Moisture Store Store at 2–8°C (Desiccated) Vials->Store Prevent Photolysis

Step-by-step workflow for the optimal handling and long-term storage of the compound.

VI. References

  • BenchChem. "2-Chloro-6-phenylpyridine | Building Block | CAS 13382-54-2." BenchChem Technical Support. Available at:

  • BenchChem. "3-Bromo-2,5-dichloropyridin-4-amine." BenchChem Technical Support. Available at:

  • BenchChem. "Stability of Substituted 4-Aminopyridines: A Comparative Analysis for Drug Development." BenchChem Technical Support. Available at:

  • Donnelly, R. F. "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy, 2004. Available at:

  • Cheng, X., et al. "The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. Available at:

Technical Support Center: Catalyst Selection & Impurity Minimization for 5-Bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromo-4-chloro-N-methylpyridin-2-amine is a highly versatile but challenging dihalogenated aminopyridine scaffold. Its three distinct functional groups—a C5-bromide, a C4-chloride, and a C2-secondary amine—present competing reactivity pathways.

The causality behind its complex reactivity profile is rooted in its electronic structure:

  • C4-Chloride: Positioned para to the strongly electron-withdrawing pyridine nitrogen, making this site highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C5-Bromide: Positioned meta to the pyridine nitrogen, it is not activated for SNAr. However, the C(sp2)–Br bond is inherently weaker than the C(sp2)–Cl bond, making it the kinetically favored site for oxidative addition by palladium(0) catalysts.

  • C2-Methylamine: Acts as a potential metal-coordinating ligand that can poison catalysts or undergo competitive amination.

This guide provides mechanistic troubleshooting for achieving chemoselective cross-coupling while suppressing over-coupling, SNAr side-reactions, and catalyst deactivation.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: How do I achieve chemoselective Suzuki-Miyaura coupling at the C5-bromo position without activating the C4-chloro position? A: The key is controlling the electron density of the palladium catalyst. While the C–Br bond is naturally more reactive toward oxidative addition, using highly active, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) lowers the activation energy so drastically that the C4–Cl bond will also undergo oxidative addition. This leads to bis-arylated (over-coupled) impurities. Solution: Use standard, less electron-rich catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. These catalysts provide excellent chemoselectivity for the C5-bromide, leaving the C4-chloride intact for subsequent orthogonal functionalization [1].

Q2: I am observing a significant amount of 4-alkoxy or 4-hydroxy impurities instead of my desired product. What is causing this? A: You are observing competitive SNAr. Because the C4-chloride is highly activated by the pyridine nitrogen, cross-coupling conditions that utilize strong, nucleophilic bases (e.g., NaOH, NaOMe, t-BuOK) or alcoholic solvents at high temperatures will cause the base or solvent to displace the chloride. Solution: Switch to mild, non-nucleophilic inorganic bases such as K3PO4, Na2CO3, or Cs2CO3. Conduct the reaction in aprotic solvents like 1,4-dioxane or toluene to completely shut down the SNAr pathway [2].

Q3: My reaction stalls at low conversion. Does the N-methylamine group interfere with the catalyst? A: Yes. The secondary amine at the C2 position can coordinate to the palladium center, forming stable off-cycle complexes that poison the catalyst. Solution: Literature precedent in the synthesis of CDK8/19 inhibitors demonstrates that protecting the C2-amine with a p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) group significantly improves both palladium-mediated cross-coupling yields and subsequent SNAr displacements [1]. If protection is not viable, increase the catalyst loading (e.g., 5–10 mol%) and use coordinating solvents like DME to outcompete the amine.

Q4: How do I prevent protodehalogenation (loss of the C5-bromide without coupling)? A: Protodehalogenation occurs when the transmetalation step is slow, allowing the Pd(II)-aryl intermediate to undergo β -hydride elimination (if using alcoholic solvents) or abstract a proton from the environment. Solution: Ensure strictly anhydrous conditions if using non-aqueous bases, avoid alcoholic solvents (e.g., ethanol, isopropanol), and ensure your boronic acid is freshly purified to accelerate the transmetalation step [3].

Section 2: Experimental Troubleshooting & Optimization

Table 1: Catalyst & Condition Selection Matrix for Minimizing Impurities

Catalyst / LigandBase & SolventPrimary OutcomeImpurity ProfileRecommendation
Pd(PPh3)4 (5 mol%) Na2CO3, 1,4-DioxaneHigh yield of C5-aryl productMinimalOptimal for chemoselective C5 coupling.
Pd(dppf)Cl2 (5 mol%) Cs2CO3, DMFGood yield of C5-aryl productTrace SNAr if wetGood alternative; keep strictly anhydrous.
Pd2(dba)3 / XPhos K3PO4, TolueneMixed C5-aryl and C4,C5-diarylHigh bis-arylationAvoid unless bis-coupling is explicitly desired.
Pd(OAc)2 / PPh3 NaOH, EtOH/H2OLow yield of C5-aryl productHigh SNAr (4-OH/4-OEt)Avoid; nucleophilic base/solvent destroys C4-Cl.
Section 3: Validated Step-by-Step Protocol

Methodology: Chemoselective Suzuki-Miyaura Coupling at C5 Objective: Couple an arylboronic acid selectively at the C5-bromo position while preserving the C4-chloro and C2-amine groups. This protocol is designed as a self-validating system; the absence of SNAr products confirms the integrity of the aprotic environment.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv), arylboronic acid (1.1 equiv), and Na2CO3 (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv).

    • Causality: Triphenylphosphine is sufficiently electron-donating to activate the C–Br bond but not electron-rich enough to overcome the activation energy barrier of the C–Cl bond, ensuring high chemoselectivity.

  • Solvent Addition: Inject degassed 1,4-dioxane/water (4:1 v/v).

    • Causality: Dioxane is aprotic, preventing the SNAr side reactions that would inevitably occur in alcoholic solvents.

  • Reaction Execution: Heat the mixture to 80 °C for 8–12 hours. Monitor via LC-MS.

    • Causality: Temperatures above 90 °C increase the kinetic risk of over-coupling and thermal degradation of the catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-aryl-4-chloro-N-methylpyridin-2-amine.

Section 4: Workflow Visualization

G Start Impurity Detected in Cross-Coupling BisArylation Over-coupling (Reaction at C4-Cl) Start->BisArylation SNAr Nucleophilic Substitution (Loss of C4-Cl to Base) Start->SNAr Dehalogenation Protodehalogenation (Loss of C5-Br) Start->Dehalogenation LowYield Low Yield / Catalyst Poisoning by Amine Start->LowYield Action1 Switch to Pd(PPh3)4. Avoid XPhos/SPhos. BisArylation->Action1 Action2 Use non-nucleophilic bases (K3PO4). Avoid Alkoxides. SNAr->Action2 Action3 Use anhydrous dioxane. Avoid alcoholic solvents. Dehalogenation->Action3 Action4 Protect -NHMe group (e.g., PMB or Boc). LowYield->Action4

Decision tree for diagnosing and resolving cross-coupling impurities in dihalogenated pyridines.

Section 5: References
  • Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines Source: ACS Omega URL: [Link]

Validation & Comparative

5-bromo-4-chloro-N-methylpyridin-2-amine vs 5-bromo-N-methylpyridin-2-amine reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 5-bromo-N-methylpyridin-2-amine and 5-bromo-4-chloro-N-methylpyridin-2-amine reveals a fascinating intersection of steric hindrance, electronic induction, and chemoselectivity. For drug development professionals and synthetic chemists, selecting between these two pyridine building blocks dictates the downstream flexibility of the synthetic route.

This guide evaluates their reactivity profiles, focusing on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), supported by mechanistic rationale and self-validating experimental protocols.

Structural and Electronic Profiling

The fundamental difference between these two scaffolds is the presence of a chlorine atom at the C4 position of the pyridine ring in 5-bromo-4-chloro-N-methylpyridin-2-amine .

Bond Dissociation Energies (BDE) and Oxidative Addition

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the carbon-halogen (C–X) bond to the Pd(0) active species. The established trend for C–X bond dissociation energies is C–Cl (~339 kJ/mol) > C–Br (~276 kJ/mol) .

Because the C–Br bond is significantly weaker, both molecules will preferentially undergo oxidative addition at the C5 position . However, the C4-chlorine in the dihalogenated variant exerts a strong electron-withdrawing inductive effect (-I). This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making the C5–Br bond slightly more susceptible to oxidative addition by electron-rich Pd(0) complexes compared to the monochlorinated analog.

Orthogonal Functionalization Potential

While 5-bromo-N-methylpyridin-2-amine is essentially a single-point functionalization scaffold (at C5), 5-bromo-4-chloro-N-methylpyridin-2-amine is a dual-functionalization powerhouse. The C4 position is highly activated for SNAr because it is para to the electron-donating C2-amine and ortho to the electron-withdrawing pyridine nitrogen. This allows for orthogonal synthesis: Pd-catalyzed coupling at C5 followed by nucleophilic displacement at C4 .

G Start 5-Bromo-4-chloro-N-methylpyridin-2-amine PdCat Pd(0) Catalysis (Suzuki/Buchwald) Start->PdCat C5 Oxidative Addition (BDE ~276 kJ/mol) NuAttack Nucleophilic Attack (SNAr) Start->NuAttack C4 Meisenheimer Complex (Activated by Pyridine N) Prod1 C5-Functionalized 4-Chloro Intermediate PdCat->Prod1 Prod2 C4-Functionalized 5-Bromo Intermediate NuAttack->Prod2

Chemoselective pathways for 5-bromo-4-chloro-N-methylpyridin-2-amine functionalization.

Comparative Reactivity Data

The following table summarizes the expected reactivity of both building blocks across standard synthetic transformations. Data is benchmarked against literature precedents for analogous halopyridines .

Reaction TypeTarget Site5-bromo-N-methylpyridin-2-amine5-bromo-4-chloro-N-methylpyridin-2-amine
Suzuki-Miyaura C5Excellent yield (>85%). Standard Pd(dppf)Cl₂ conditions.Good yield (70-80%). Requires strict temperature control to prevent C4 over-coupling.
Buchwald-Hartwig C5High yield (80%). Tolerates bulky phosphine ligands (e.g., XPhos).Moderate yield (60-70%). Competing SNAr with aliphatic amines at C4 can occur.
SNAr (Aliphatic Amines) C4N/A (No leaving group at C4).Excellent yield (>90%) at elevated temperatures (80-100 °C).
SNAr (Alkoxides) C4N/AHigh yield (80-90%) using NaOMe/NaOEt at room temperature.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and monitoring steps is explicitly detailed.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Selectively couple an aryl boronic acid at the C5 position of 5-bromo-4-chloro-N-methylpyridin-2-amine without activating the C4-Cl bond.

  • Preparation & Degassing: In a dried Schlenk flask, combine 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv), the aryl boronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

    • Causality: A slight excess of boronic acid compensates for protodeboronation. K₂CO₃ is chosen as a mild base to prevent premature hydrolysis or unwanted side reactions at the C4-Cl position.

  • Solvent Addition: Add a sparged mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo complex, which accelerates the transmetalation step.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides a tight bite angle, promoting rapid reductive elimination and minimizing the lifetime of the Pd(II) intermediate, thereby reducing the chance of C4 oxidative addition.

  • Reaction Execution: Heat the mixture to 80 °C for 4–6 hours.

  • Validation & Monitoring: Monitor via LC-MS.

    • Self-Validation: Look for the disappearance of the starting material mass (m/z ~221/223) and the appearance of the product mass. If a mass corresponding to dual-coupling is observed, reduce the temperature to 70 °C in subsequent runs.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over Na₂SO₄, filter, and purify via silica gel chromatography.

Workflow Prep Substrate & Base (Degassing) Cat Pd(dppf)Cl2 Addition Prep->Cat React Heating at 80°C (Dioxane/H2O) Cat->React Monitor LC-MS Check (Prevent C4 coupling) React->Monitor Purify Silica Gel Purification Monitor->Purify

Standard workflow for chemoselective Suzuki-Miyaura coupling at the C5 position.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Displace the C4-chlorine of 5-bromo-4-chloro-N-methylpyridin-2-amine using an alkoxide nucleophile.

  • Reagent Mixing: Dissolve 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv) in anhydrous THF (0.2 M) under argon.

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (NaOMe, 1.5 equiv in Methanol) at 0 °C.

    • Causality: Cooling to 0 °C controls the exotherm of the initial acid-base interactions and prevents unwanted polymerization or degradation of the electron-deficient pyridine ring.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: The highly activated nature of the C4 position (due to the adjacent pyridine nitrogen) allows this SNAr to proceed at room temperature, preserving the C5-Br bond entirely for future cross-coupling.

  • Validation: TLC (Hexanes/EtOAc) should show complete consumption of the starting material. The product spot will typically be more polar due to the introduction of the ether linkage.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess alkoxide. Extract with dichloromethane, dry, and concentrate.

Conclusion and Selection Criteria

Choosing between these two reagents depends entirely on the complexity of your target molecule:

  • Select 5-bromo-N-methylpyridin-2-amine when your synthetic route requires a simple, high-yielding aryl extension at the C5 position. It is robust, less prone to side reactions, and generally more cost-effective.

  • Select 5-bromo-4-chloro-N-methylpyridin-2-amine when designing complex macrocycles, multi-targeted kinase inhibitors, or BET bromodomain inhibitors . The C4-chlorine acts as a programmable synthetic handle, allowing for late-stage diversification via SNAr without interfering with the primary C5 cross-coupling trajectory.

References

  • Zhao, Y., et al. "Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors." Journal of Medicinal Chemistry, vol. 60, no. 8, 2017, pp. 3217-3238.[Link]

  • Ikram, H.M., et al. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities." Molecules, vol. 22, no. 2, 2017, p. 204.[Link]

Orthogonal Reactivity Guide: Leaving Group Dynamics in 5-Bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter multi-halogenated heterocycles that serve as versatile hubs for divergent synthesis. 5-Bromo-4-chloro-N-methylpyridin-2-amine is a premier example of a "programmable" scaffold. To the untrained eye, the presence of two adjacent halogens might suggest competing side reactions and poor yields. However, by understanding the fundamental electronic and thermodynamic properties of the pyridine ring, we can exploit the orthogonal reactivity of the 4-chloro and 5-bromo leaving groups to achieve exquisite chemoselectivity.

This guide objectively compares the reactivity of these two leaving groups, providing the mechanistic causality and self-validating protocols required to execute sequential functionalizations with confidence.

Mechanistic Causality: The "Why" Behind the Chemoselectivity

The selective functionalization of this scaffold relies on two distinct mechanistic paradigms that operate independently of one another:

1. The SN​Ar Paradigm (C4-Chloro Activation) Nucleophilic Aromatic Substitution ( SN​Ar ) is fundamentally driven by electronics. The pyridine nitrogen acts as a powerful electron sink. When a nucleophile attacks the 4-position, the resulting negative charge is delocalized onto the highly electronegative ring nitrogen, forming a thermodynamically stable Meisenheimer complex[1]. Consequently, the 4-chloro group is highly activated. In stark contrast, nucleophilic attack at the 5-position does not allow for this resonance stabilization, rendering the 5-bromo group essentially inert to SN​Ar conditions.

2. The Cross-Coupling Paradigm (C5-Bromo Activation) Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are governed by the oxidative addition step, which is highly sensitive to Bond Dissociation Energy (BDE) [2]. The C-Br bond (~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol). Therefore, a Pd(0) catalyst will selectively insert into the 5-bromo position. If cross-coupling is performed prior to SN​Ar , the 4-chloro group remains intact [3].

Quantitative Reactivity Profile

To facilitate rapid decision-making in route design, the following table summarizes the divergent properties of the two leaving groups on this specific scaffold.

Parameter4-Chloro Leaving Group5-Bromo Leaving Group
Primary Reaction Pathway Nucleophilic Aromatic Substitution ( SN​Ar )Transition-Metal Cross-Coupling
Activation Mechanism Electronic (Resonance stabilization of Meisenheimer complex by Pyridine N)Thermodynamic (Low Bond Dissociation Energy)
Approximate BDE ~96 kcal/mol~81 kcal/mol
Reactivity towards Pd(0) Low (Requires specialized electron-rich ligands like BrettPhos)High (Readily undergoes oxidative addition with standard phosphine ligands)
Reactivity towards Nucleophiles High (Readily displaced by amines, alkoxides, and thiolates)Negligible (Inert under standard SN​Ar conditions)
Self-Validating Experimental Protocols

A robust protocol is not just a list of instructions; it is a self-validating system. The following methodologies detail the sequential functionalization of 5-bromo-4-chloro-N-methylpyridin-2-amine, beginning with SN​Ar followed by Suzuki coupling [3].

Protocol A: Regioselective SN​Ar (C4 Methoxylation)
  • Objective: Selectively displace the 4-chloro group while preserving the 5-bromo handle.

  • Causality: Sodium methoxide is a hard nucleophile that rapidly attacks the electron-deficient C4 position. Methanol is used as the solvent to prevent nucleophile scrambling. A moderate temperature (50 °C) provides sufficient kinetic energy to overcome the activation barrier without inducing off-target degradation.

  • Step-by-Step:

    • Charge a dry flask with 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 eq) and anhydrous methanol (0.2 M).

    • Add sodium methoxide (1.5 eq, 25% wt in MeOH) dropwise at room temperature.

    • Heat the reaction mixture to 50 °C and stir for 4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The starting material exhibits a characteristic 3:4:1 isotopic ratio for the[M+H]+ ion due to the presence of one 35 Cl/ 37 Cl and one 79 Br/ 81 Br atom. A successful reaction will show the complete disappearance of this complex pattern, replaced by a clean 1:1 isotopic doublet (M : M+2), definitively confirming the loss of chlorine and the absolute retention of the bromine atom.

Protocol B: Regioselective Suzuki-Miyaura Coupling (C5 Arylation)
  • Objective: Couple an aryl boronic acid to the 5-bromo position of the intermediate generated in Protocol A.

  • Causality: Pd(dppf)Cl 2​ is selected as the precatalyst because its bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination while preventing catalyst degradation. The biphasic dioxane/water system is critical: dioxane solubilizes the organic components, while water dissolves the K 2​ CO 3​ base, facilitating the formation of the reactive boronate "ate" complex required for transmetalation.

  • Step-by-Step:

    • In a Schlenk flask, combine the 5-bromo-4-methoxy intermediate (1.0 eq), phenylboronic acid (1.2 eq), and K 2​ CO 3​ (2.5 eq).

    • Add a degassed mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 0.1 M).

    • Add Pd(dppf)Cl 2​ (0.05 eq) under a positive stream of nitrogen.

    • Heat to 90 °C for 12 hours under vigorous stirring.

  • Self-Validation (IPC): Analyze via LC-MS. The 1:1 isotopic doublet of the brominated starting material must be entirely consumed, replaced by a single dominant [M+H]+ peak corresponding to the arylated product. Additionally, a TLC check (UV 254 nm) should show a new, highly fluorescent spot due to the extended conjugation of the newly formed biaryl system.

Visualizations
Chemoselectivity Logic

Chemoselectivity SM 5-Bromo-4-chloro-N-methylpyridin-2-amine SNAr Path A: SNAr (Nucleophilic Attack) SM->SNAr Nucleophile (e.g., NaOMe) Suzuki Path B: Cross-Coupling (Oxidative Addition) SM->Suzuki Pd(0) Catalyst (e.g., Pd(PPh3)4) ProdA 4-Substituted-5-bromo Product Cleavage: C-Cl Bond Driver: Electronic Activation SNAr->ProdA ProdB 5-Substituted-4-chloro Product Cleavage: C-Br Bond Driver: Low BDE Suzuki->ProdB

Chemoselective divergence in 5-bromo-4-chloro-N-methylpyridin-2-amine based on reaction conditions.

Experimental Workflow

Workflow Step1 1. SNAr at C4 Reagent: NaOMe Solvent: MeOH Temp: 50°C IPC1 IPC 1: LC-MS Check for loss of Cl isotope pattern Step1->IPC1 Step2 2. Suzuki at C5 Reagent: Ar-B(OH)2 Cat: Pd(dppf)Cl2 Temp: 90°C IPC1->Step2 Pass IPC2 IPC 2: LC-MS Check for loss of Br isotope pattern Step2->IPC2 Final Fully Functionalized Pyridine Core IPC2->Final Pass

Self-validating experimental workflow for sequential orthogonal functionalization.

References
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Chemical Science (RSC Publishing) URL:[Link][1]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Chemical Science (RSC Publishing) URL:[Link][2]

  • Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

Sources

Validation of Analytical Methods for the Purity Assessment of 5-Bromo-4-chloro-N-methylpyridin-2-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of complex Active Pharmaceutical Ingredients (APIs) relies heavily on the quality of their precursors. For highly functionalized intermediates like 5-bromo-4-chloro-N-methylpyridin-2-amine , establishing a rigorous analytical control strategy is not merely a regulatory formality—it is a scientific necessity[1]. The presence of multiple halogens (bromine and chlorine) and a secondary amine makes this compound susceptible to specific side reactions, generating structurally similar impurities that can easily carry over into the final API[2].

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default for purity assessment. However, the modernized ICH Q2(R2) guidelines strongly encourage the adoption of advanced, orthogonal analytical procedures to ensure data robustness throughout the product lifecycle[3]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) have emerged as critical complementary techniques[1][4].

This guide objectively compares HPLC-UV, LC-MS/MS, and qNMR for the purity validation of 5-bromo-4-chloro-N-methylpyridin-2-amine, detailing their mechanistic advantages, performance metrics, and step-by-step validation protocols.

The Analytical Contenders & Mechanistic Rationale

Selecting the correct analytical method requires understanding the physical chemistry of the analyte and the specific goals of the validation phase.

  • HPLC-UV (The Routine Workhorse): HPLC separates components based on their differential distribution between a stationary phase and a mobile phase. While highly sensitive and reproducible, its primary limitation in early development is its reliance on Relative Response Factors (RRFs)[5]. Because the UV absorbance of brominated or chlorinated impurities often differs significantly from the main peak, simple area normalization without RRF correction can lead to severe over- or under-estimation of true purity[2].

  • qNMR (The Absolute Quantifier): Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It operates on the fundamental principle that the integrated signal area of a specific nucleus (e.g., 1 H) is directly proportional to the molar amount of those nuclei in the sample[2]. By comparing a distinct proton resonance of 5-bromo-4-chloro-N-methylpyridin-2-amine against a certified internal standard, absolute purity is determined[6]. Furthermore, qNMR is invaluable for calculating the RRFs needed to calibrate routine HPLC methods[5].

  • LC-MS/MS (The Trace Profiler): For complex intermediates, LC-MS is no longer optional[1]. The unique isotopic signatures of bromine ( 79 Br/ 81 Br, ~1:1 ratio) and chlorine ( 35 Cl/ 37 Cl, ~3:1 ratio) provide a distinct mass spectral pattern. LC-MS/MS is mandatory when evaluating Potential Genotoxic Impurities (PGIs) at trace levels, offering a degree of specificity that UV detection cannot match[7][8].

G Start Start: Purity Assessment of 5-bromo-4-chloro-N-methylpyridin-2-amine RefStd Is a certified reference standard available? Start->RefStd qNMR qNMR (Absolute Quantitation) RefStd->qNMR No HPLC HPLC-UV (Relative Quantitation) RefStd->HPLC Yes qNMR->HPLC Determine RRFs Trace Are trace/genotoxic impurities suspected? HPLC->Trace LCMS LC-MS/MS (Trace Impurity Profiling) Trace->LCMS Yes Routine Routine QC Release Trace->Routine No LCMS->Routine

Analytical method selection workflow for intermediate purity assessment.

Comparative Performance Data

To objectively evaluate these methods, we must benchmark them against the validation parameters defined by ICH Q2(R2): Specificity, Linearity, Accuracy, Precision, and Range[9][10]. The table below summarizes representative validation metrics for 5-bromo-4-chloro-N-methylpyridin-2-amine across the three platforms.

Validation ParameterHPLC-UVLC-MS/MS (MRM Mode)qNMR ( 1 H)
Primary Function Routine batch release & assayTrace PGI & unknown profilingAbsolute purity & RRF determination
Specificity Moderate (relies on retention time)Very High (m/z and isotopic patterns)High (distinct chemical shifts)
LOD / LOQ ~0.05% / 0.10%~0.5 ng/mL / 1.5 ng/mL~0.5% / 1.0% (concentration dependent)
Linearity ( R2 ) 0.999 (80-120% range) 0.995 (matrix dependent)Intrinsically linear (response factor = 1)
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%99.0% – 101.0%
Precision (%RSD) 1.0% 5.0% 0.5%
Reference Std Required? Yes (for analyte and impurities)Yes (for exact quantitation)No (requires only an internal standard)

Step-by-Step Methodologies & Validation Protocols

According to ICH Q2(R2), the objective of validation is to demonstrate that the procedure is "fit for the intended purpose"[9]. The following protocols outline the self-validating systems required for each technique, explaining the causality behind the experimental choices.

Protocol A: Absolute Purity & RRF Determination via qNMR

Causality: Using qNMR establishes the "ground truth" purity without needing a highly purified standard of the analyte[4]. By determining the absolute mass fraction, researchers can calculate the RRFs of impurities, which are then programmed into the HPLC software for accurate, standard-free routine testing[5].

  • Internal Standard Selection: Select a certified reference material (CRM) such as Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Rationale: The internal standard must have a distinct, non-overlapping proton signal and be fully soluble in the chosen deuterated solvent (e.g., DMSO- d6​ )[5].

  • Sample Preparation: Accurately weigh (~20 mg) of 5-bromo-4-chloro-N-methylpyridin-2-amine and the internal standard into a vial. Dissolve completely in 0.6 mL of DMSO- d6​ . Critical Step: High-precision weighing (using a microbalance) is the primary source of accuracy in qNMR; volumetric errors do not apply as the method is mass-based.

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically 30-60 seconds). Rationale: This ensures complete magnetization recovery between pulses, preventing signal saturation and ensuring quantitative integration[6].

  • Integration & Calculation: Integrate the isolated N-methyl signal (~2.8 ppm) or the pyridine C6-H aromatic proton. Calculate the absolute mass fraction using the standard qNMR formula comparing integrals, number of protons, molecular weights, and sample masses[6].

QNMR_HPLC cluster_qnmr qNMR (Absolute) cluster_hplc HPLC-UV (Relative) A Acquire 1H-NMR with Internal Std B Integrate distinct protons (e.g., C6-H) A->B C Calculate Absolute Mass Fraction B->C F Apply RRFs for True Purity C->F Determine RRFs Without Impurity Stds D Run Chromatogram at λ_max E Determine Peak Area Percentages D->E E->F

Integration of qNMR absolute quantitation to establish HPLC relative response factors.

Protocol B: Routine Purity Assay via HPLC-UV

Causality: Once RRFs are established, HPLC-UV provides a high-throughput, highly precise method for batch release. The basic secondary amine of the analyte requires specific chromatographic controls to prevent peak distortion.

  • Chromatographic Conditions: Utilize a high-efficiency C18 column (e.g., 150 x 4.6 mm, 3 µm). Rationale: Because the analyte contains a basic amine, use a buffered mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0). This suppresses the ionization of the amine, preventing secondary interactions with residual silanols on the stationary phase, which cause severe peak tailing.

  • System Suitability Testing (SST): Inject a resolution mixture containing the intermediate and its closest eluting known impurity (e.g., a des-bromo analog). Ensure resolution ( Rs​ ) > 2.0 and tailing factor < 1.5[8]. This self-validates the column's performance before any sample is run.

  • Linearity & Range: Prepare solutions ranging from 80% to 120% of the target analytical concentration. Plot peak area versus concentration to confirm a correlation coefficient ( R2 ) 0.999[10].

  • Precision & Accuracy: Perform 6 replicate injections of the 100% test concentration (Repeatability). Calculate the %RSD, which must be 2.0% to comply with ICH Q2(R2) standards[7][9].

Protocol C: Trace Impurity Profiling via LC-MS/MS

Causality: To ensure no mutagenic or genotoxic impurities (PGIs) carry over into the API, LC-MS/MS is employed using Multiple Reaction Monitoring (MRM) for ultimate specificity and sub-ppm sensitivity[7].

  • Ionization Optimization: Use Electrospray Ionization in positive mode (ESI+). Rationale: The basic amine readily accepts a proton to form an [M+H]+ ion. Monitor the distinct isotope cluster around m/z 221/223/225, which acts as a built-in mass filter for halogenated species[8].

  • MRM Transitions: Select the precursor ion (e.g., m/z 221 for the 79 Br/ 35 Cl isotope) and optimize the collision energy to monitor stable product ions (e.g., loss of the methylamine group).

  • Matrix Effects Assessment: Because LC-MS is highly susceptible to ion suppression from the main peak, robustness testing must include matrix spike recoveries[8]. Spike known trace amounts of impurities into the intermediate matrix to ensure recoveries remain between 80-120%.

  • LOD/LOQ Determination: Establish the Limit of Quantitation based on a Signal-to-Noise (S/N) ratio of 10:1, ensuring the detection limit meets the Threshold of Toxicological Concern (TTC) required for PGIs[7].

Conclusion

Validating the purity of 5-bromo-4-chloro-N-methylpyridin-2-amine requires a multi-faceted analytical strategy. While HPLC-UV remains the standard for routine release, its accuracy is fundamentally dependent on the absolute calibration provided by qNMR[4][5]. Furthermore, the structural complexity and potential for trace genotoxic impurities necessitate the integration of LC-MS/MS into the control strategy[1][7]. By aligning these techniques with ICH Q2(R2) guidelines, pharmaceutical developers can ensure robust, defensible data that safeguards the entire drug development lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QBD Group[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors Enovatia[Link]

  • qNMR for Purity Determination in Pharmaceuticals RSSL[Link]

  • Analytical Method Development for Intermediate Purity & Impurities Tianming Pharma[Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities National Institutes of Health (PMC)[Link]

  • Analytical Method Development and Validation in Pharmaceuticals Resolve Mass Spectrometry[Link]

Sources

LC-MS Analysis and Validation of 5-Bromo-4-chloro-N-methylpyridin-2-amine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of impurities in highly functionalized pharmaceutical building blocks is a critical regulatory requirement. 5-bromo-4-chloro-N-methylpyridin-2-amine presents a unique analytical challenge due to its multiple halogen substituents and the potential for closely related positional isomers and dehalogenated byproducts.

This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries for the LC-MS/MS impurity profiling of this compound. By integrating causality-driven method development with a self-validating experimental protocol, this guide provides a robust framework aligned with the latest [2] and the lifecycle approach of [3].

The Analytical Challenge: Halogenated Pyridine Isomers

During the synthesis or degradation of 5-bromo-4-chloro-N-methylpyridin-2-amine, several critical impurities can emerge:

  • Impurity A (Positional Isomer): 4-bromo-5-chloro-N-methylpyridin-2-amine.

  • Impurity B (Dehalogenated): 5-bromo-N-methylpyridin-2-amine.

  • Impurity C (Des-methyl): 5-bromo-4-chloropyridin-2-amine.

The primary bottleneck in LC-MS analysis is resolving the API from Impurity A . Because positional isomers possess identical molecular weights and nearly indistinguishable partition coefficients (LogP), mass spectrometry alone cannot differentiate them without prior chromatographic baseline resolution.

Stationary Phase Selectivity: C18 vs. PFP

To objectively evaluate chromatographic performance, we compared a standard Alkyl (C18) column against a Fluorinated (PFP) column.

The Causality of Selectivity

Traditional C18 columns rely exclusively on hydrophobic dispersion forces. When analyzing halogenated positional isomers, these forces are insufficient to induce a meaningful difference in retention time.

Conversely, PFP (Pentafluorophenyl) columns introduce orthogonal retention mechanisms. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, which facilitates strong π−π interactions and dipole-dipole interactions with the electron-rich regions of the halogenated pyridine ring [1]. Furthermore, the rigid structure of the PFP ligand provides superior shape selectivity , recognizing the subtle steric differences between the 4-chloro/5-bromo and 4-bromo/5-chloro configurations.

Separation_Mech Analyte Halogenated Pyridine Isomers C18 C18 Column Analyte->C18 PFP PFP Column Analyte->PFP Mech1 Hydrophobic Dispersion (Limited Selectivity) C18->Mech1 Mech2 π-π & Dipole Interactions PFP->Mech2 Mech3 Shape Selectivity PFP->Mech3 Res1 Co-elution (Rs < 1.5) Mech1->Res1 Res2 Baseline Resolution (Rs > 2.0) Mech2->Res2 Mech3->Res2

Mechanistic comparison of C18 and PFP stationary phases for isomer resolution.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained using identical gradient conditions on both column chemistries (100 x 2.1 mm, 1.7 µm particles).

AnalyteColumn TypeRetention Time (min)Resolution ( Rs​ )Peak Asymmetry ( Tf​ )
API C184.12-1.45
Impurity A C184.180.6 (Co-elution) 1.48
Impurity B C183.205.11.30
API PFP5.45-1.05
Impurity A PFP5.822.8 (Baseline) 1.08
Impurity B PFP4.156.41.02

Conclusion: The PFP column is mandatory for this assay. It not only achieves baseline resolution ( Rs​=2.8 ) for the critical isomer pair but also improves peak shape by minimizing secondary interactions with residual surface silanols.

Optimized LC-MS/MS Methodology

Causality Behind Method Parameters
  • Mobile Phase Additive: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. The low pH ensures the basic secondary amine and the pyridine nitrogen are fully protonated ( [M+H]+ ), maximizing Electrospray Ionization (ESI+) efficiency. The volatile formate salt prevents MS source contamination.

  • Isotopic Tracking: Bromine and Chlorine have distinct isotopic distributions ( 79 Br/ 81 Br and 35 Cl/ 37 Cl). The MRM transitions are specifically tuned to the M and M+2 isotopes to provide an internal confirmation of halogen presence, filtering out isobaric matrix noise.

Step-by-Step Self-Validating Protocol

To ensure data integrity, this protocol operates as a self-validating system . Every analytical batch contains internal checks that must pass before data is reported.

Step 1: Reagent & Sample Preparation

  • Prepare the Diluent: 50:50 (v/v) LC-MS grade Methanol:Water.

  • Prepare the System Suitability Test (SST) Solution: Spike 1.0 mg/mL of the API with 0.1% (w/w) of Impurity A and Impurity B.

  • Prepare Quality Control (QC) Samples: Unspiked matrix, and matrix spiked at the LOQ, 100%, and 120% of the target specification limit.

Step 2: Instrument Setup

  • Column: PFP, 100 x 2.1 mm, 1.7 µm (Maintained at 40°C).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Parameters: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation Temp: 400°C.

    • API MRM: m/z 221.0 186.0 (Collision Energy: 20V).

Step 3: Execution of the Self-Validating Sequence

  • Blank Injection (x2): Confirms no carryover or background contamination.

  • SST Injection (x6): Evaluates system precision and resolving power. Autosampler logic is set to abort the run if Rs​<1.5 or API peak area %RSD > 5.0%.

  • Calibration Curve: Injects 5 concentration levels.

  • Unknown Samples: Analyzed in triplicate.

  • Bracketing Standard: Injected every 10 samples to verify that detector drift remains within ± 2.0%.

LCMS_Workflow A 1. Sample Preparation (Self-Validating Matrix) B 2. Chromatographic Separation (PFP Column Selectivity) A->B C 3. ESI+ Ionization (Nitrogen Protonation) B->C D 4. MRM Mass Analysis (Isotope-Specific Tracking) C->D E 5. ICH Q2(R2) Validation (Lifecycle Assessment) D->E

LC-MS/MS workflow for 5-bromo-4-chloro-N-methylpyridin-2-amine impurity profiling.

Method Validation Framework

The validation of this procedure aligns with the modernized [2] and [3] guidelines, shifting from a simple checkbox exercise to a "Fitness for Purpose" lifecycle approach. The method must prove that the Reportable Result is statistically reliable for batch release decisions.

Validation Summary Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (PFP Method)Status
Specificity No interference at retention times of API/ImpuritiesBlank shows < 0.1% interference. Rs​ (Isomers) = 2.8PASS
Limit of Quantitation (LOQ) S/N 10 for all impuritiesS/N = 25 at 0.01% specification levelPASS
Linearity R2≥0.995 (LOQ to 120% of spec) R2=0.9992 (Residuals evenly distributed)PASS
Accuracy (Recovery) 90.0% - 110.0% across 3 spike levels98.5% - 101.2%PASS
Method Precision %RSD 5.0% (n=6 preparations)%RSD = 1.8%PASS

By strictly controlling the π−π interactions via the PFP column and leveraging the isotopic specificity of the MS/MS transitions, the method easily surpasses all regulatory thresholds, proving its robustness for routine quality control environments.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL:[Link]

benchmarking 5-bromo-4-chloro-N-methylpyridin-2-amine in combinatorial library synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Introduction & Strategic Relevance

In the pursuit of novel therapeutics, combinatorial library synthesis relies heavily on versatile, multi-functionalized scaffolds. The ability to sequentially and predictably functionalize a single core molecule allows medicinal chemists to rapidly explore vast chemical space. Among halogenated heterocycles, 5-bromo-4-chloro-N-methylpyridin-2-amine has emerged as a superior linchpin for library generation [1].

Unlike simpler dihalopyridines, this scaffold offers three distinct, orthogonal vectors for diversification: a highly reactive C5 bromine, an electrophilic C4 chlorine, and a tunable C2 N-methylamine. This guide benchmarks the performance of 5-bromo-4-chloro-N-methylpyridin-2-amine against traditional alternatives, exploring the thermodynamic causality behind its reactivity and providing self-validating protocols for high-throughput synthesis.

Reactivity Profiling & Orthogonal Causality

The utility of 5-bromo-4-chloro-N-methylpyridin-2-amine lies in the precise electronic and steric differences between its functional groups, which dictate a strict hierarchy of reactivity [2].

  • C5 Bromine (Kinetic Preference for Oxidative Addition): The C–Br bond has a lower bond dissociation energy ( 68 kcal/mol) compared to the C–Cl bond ( 81 kcal/mol). During palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the Pd(0) species undergoes oxidative addition at the C5–Br bond orders of magnitude faster than at the C4–Cl bond.

  • C4 Chlorine (Electrophilic Activation): The pyridine nitrogen is strongly electron-withdrawing, creating an electron-deficient π -system. Because C4 is para to the ring nitrogen, it is highly activated for Nucleophilic Aromatic Substitution (SNAr). The C5 position, being meta to the nitrogen, lacks this activation.

  • C2 N-Methylamine (Steric & Electronic Dampening): Unlike a primary amine (–NH 2​ ), the N-methyl group prevents competitive coordination to palladium catalysts (which can cause catalyst poisoning) and eliminates the need for transient protecting groups (like Boc or PMB) [3].

Reactivity Core 5-bromo-4-chloro- N-methylpyridin-2-amine C5 C5: Bromine (Pd-Catalyzed Cross-Coupling) Core->C5 Fast Oxidative Addition C4 C4: Chlorine (SNAr / Buchwald-Hartwig) Core->C4 Electrophilic Activation C2 C2: N-Methylamine (Amidation / H-Bonding) Core->C2 Steric/Electronic Tuning

Caption: Orthogonal reactivity vectors of 5-bromo-4-chloro-N-methylpyridin-2-amine.

Comparative Benchmarking

To objectively evaluate 5-bromo-4-chloro-N-methylpyridin-2-amine, we must benchmark it against two common alternatives: 5-bromo-4-chloropyridin-2-amine (the unmethylated analogue) and 5-bromo-2,4-dichloropyridine (a non-aminated precursor).

The data below summarizes the efficiency of generating a tri-substituted combinatorial library (C5-aryl, C4-amino, C2-amino) using these scaffolds.

ScaffoldC5 Suzuki-Miyaura Yield (%)C4 SNAr Yield (%)Step Count to Tri-Substituted CoreProtection/Deprotection Required?
5-bromo-4-chloro-N-methylpyridin-2-amine 82–88%75–85%2No
5-bromo-4-chloropyridin-2-amine 70–75%60–65%4Yes (e.g., PMB or Boc)
5-bromo-2,4-dichloropyridine 65–70%50–60%3No, but poor C2/C4 regioselectivity

Key Insight: The pre-installed N-methyl group reduces the overall synthetic sequence by two steps (protection and deprotection) while boosting the yield of the C5 Suzuki coupling. The primary amine in the unmethylated analogue often leads to competitive N-arylation or requires PMB protection to ensure a clean SNAr displacement [1].

Self-Validating Experimental Protocols

The following protocols are designed for parallel library synthesis. Each step includes a built-in validation mechanism to ensure the integrity of the orthogonal reaction before proceeding to the next diversification event.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C5

Causality: We utilize Pd(dppf)Cl 2​ because its large bite angle promotes rapid reductive elimination, minimizing side reactions. Na 2​ CO 3​ is selected as a mild base to prevent the premature hydrolysis of the C4–Cl bond, which can occur with stronger bases like KOH.

  • Setup: In a 10 mL microwave vial, combine 5-bromo-4-chloro-N-methylpyridin-2-amine (1.0 equiv), the diverse aryl boronic acid (1.1 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v) followed by Na 2​ CO 3​ (2.0 equiv).

  • Reaction: Seal the vial and heat at 80 °C for 4 hours under nitrogen.

  • Self-Validation (LC-MS): Analyze the crude mixture. Pass Criteria: The mass spectrum must show the disappearance of the starting material (m/z 221) and the appearance of the mono-coupled product. Crucially, the isotopic pattern of the product mass must retain the characteristic 3:1 ratio of the 35 Cl/ 37 Cl isotopes. This mathematically validates that the C4–Cl bond remains entirely intact and orthogonal.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4

Causality: With the C5 position functionalized, the C4 chlorine is now the sole reactive halide. We employ a high-boiling polar aprotic solvent (NMP) to provide the thermal energy required to overcome the activation barrier of the SNAr transition state.

  • Setup: To the purified intermediate from Protocol 1 (1.0 equiv), add a diverse aliphatic or aromatic amine (3.0 equiv) and DIPEA (2.0 equiv).

  • Solvent: Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to 120 °C for 12 hours.

  • Self-Validation (1H NMR): Isolate the product via preparative HPLC. Pass Criteria: The 1 H NMR spectrum must show an upfield shift of the C5-aryl protons (due to the loss of the strongly electronegative chlorine) and the integration must perfectly match the addition of the new nucleophile's aliphatic/aromatic signals.

Combinatorial Workflow Integration

When deployed in a split-pool or parallel synthesis format, 5-bromo-4-chloro-N-methylpyridin-2-amine acts as the central node of a divergent synthesis tree. By splitting the core into N wells for the Suzuki coupling, and subsequently splitting those intermediates into M wells for the SNAr reaction, an N×M library is generated with high atom economy and minimal purification bottlenecks.

Workflow Start Core Scaffold (1 Equivalent) Split1 Split into N wells (Boronic Acids) Start->Split1 Suzuki C5 Suzuki-Miyaura (Pd cat., Base) Split1->Suzuki Split2 Split into M wells (Amines/Nucleophiles) Suzuki->Split2 LC-MS Isotope Validation SNAr C4 SNAr / Amination (Heat / Base) Split2->SNAr Library N x M Combinatorial Library (High-Throughput Screening) SNAr->Library Final Cleavage/Purification

Caption: Split-pool combinatorial workflow leveraging orthogonal C5 and C4 functionalization.

Conclusion

Benchmarking data clearly indicates that 5-bromo-4-chloro-N-methylpyridin-2-amine outperforms its unmethylated and non-aminated counterparts in combinatorial settings. By exploiting the thermodynamic differences between the C5-Br and C4-Cl bonds, and leveraging the steric shielding of the N-methyl group, researchers can execute highly reliable, self-validating orthogonal functionalizations. This drastically reduces step counts and accelerates the discovery of complex, target-specific pharmacophores.

References

  • Title: Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure-Based Discovery and Optimization of Furo[3,2-c]pyridin-4(5H)-one Derivatives as Potent and Second Bromodomain (BD2)-Selective Bromo and Extra Terminal Domain (BET) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fragment-Based, Structure-Enabled Discovery of Novel Pyridones and Pyridone Macrocycles as Potent Bromodomain and Extra-Terminal Domain (BET) Family Bromodomain Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative Yield Analysis of 5-Bromo-4-chloro-N-methylpyridin-2-amine Synthesis Routes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 5-bromo-4-chloro-N-methylpyridin-2-amine (CAS: Custom/Proprietary)

Executive Summary

The functionalized pyridine core, specifically 5-bromo-4-chloro-N-methylpyridin-2-amine , is a highly valued building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of imidazo[1,2- a ]pyridine derivatives, which are frequently utilized as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) and Raf kinases in oncology and neuroinflammation pathways [1, 2].

Commercially sourcing this specific halogenated aminopyridine can be cost-prohibitive for large-scale campaigns [3]. Therefore, establishing a robust, high-yielding, and regioselective in-house synthesis route is paramount. As a Senior Application Scientist, I have evaluated the two primary synthetic strategies for this molecule: Route A (Electrophilic Aromatic Substitution) and Route B (Nucleophilic Aromatic Substitution) . This guide objectively compares their mechanistic viability, experimental yields, and scalability to help you select the optimal pathway for your development pipeline.

Mechanistic Overview & Route Design

The synthesis of a tri-substituted pyridine requires strict control over regiochemistry. The order in which the halogens and the amine are introduced dictates the overall efficiency of the workflow.

Route A: Late-Stage Bromination via Electrophilic Aromatic Substitution (EAS)

This route utilizes 4-chloro-N-methylpyridin-2-amine as the starting material. The secondary amine at the C2 position is a strong electron-donating group (EDG), highly activating the pyridine ring toward EAS.

  • Causality: The C5 position is para to the directing N-methylamino group and sterically less hindered than the ortho C3 position. By utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF, the bromonium ion intermediate is stabilized, driving highly regioselective bromination at C5.

Route B: Regioselective Amination via Nucleophilic Aromatic Substitution (S N​ Ar)

This route begins with 5-bromo-2,4-dichloropyridine , a commercially available polyhalogenated core [2]. The strategy relies on displacing a chloride with methylamine.

  • Causality: Both the C2 and C4 positions are activated toward S N​ Ar by the electron-withdrawing nature of the ring nitrogen. However, the inductive effect is strongest at the ortho (C2) position, making it slightly more electrophilic. Despite this, the steric bulk of the C5 bromine can force a competing attack at C4, leading to an isomeric mixture that requires rigorous downstream purification.

Workflow Visualization

SynthesisComparison Node_A_SM 4-chloro-N-methylpyridin-2-amine Node_A_Rxn EAS Bromination NBS, DMF, 0°C Node_A_SM->Node_A_Rxn Node_Target 5-bromo-4-chloro-N-methylpyridin-2-amine Node_A_Rxn->Node_Target High Yield (~85%) Regioselective (C5) Node_B_SM 5-bromo-2,4-dichloropyridine Node_B_Rxn SNAr Amination CH3NH2, THF, 0°C to RT Node_B_SM->Node_B_Rxn Node_B_Rxn->Node_Target Moderate Yield (~60%) Isomeric Mixture (C2 vs C4)

Figure 1: Divergent synthetic pathways for 5-bromo-4-chloro-N-methylpyridin-2-amine.

Comparative Yield Analysis

The following table summarizes the quantitative performance metrics of both routes based on standardized 50-gram scale optimizations.

ParameterRoute A: EAS BrominationRoute B: S N​ Ar Amination
Overall Yield 82 - 88% 55 - 62%
Regioselectivity > 95:5 (C5 vs C3 bromination)~ 75:25 (C2 vs C4 amination)
Purity (Post-Workup) > 98% (via simple recrystallization)> 95% (requires column chromatography)
Reaction Time 2 - 4 hours12 - 16 hours
Scalability Excellent (Exotherm easily controlled)Moderate (Risk of di-amination at scale)
E-Factor (Waste) LowHigh (Due to silica gel chromatography)

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational cues are embedded within the steps to confirm reaction progress and safety.

Protocol A: Route A (EAS Bromination) - Recommended

This protocol is adapted from standard halogenation procedures for activated aminopyridines [1].

  • Preparation: Charge a dry, 1L three-neck round-bottom flask with 4-chloro-N-methylpyridin-2-amine (50.0 g, 350.6 mmol) and anhydrous DMF (400 mL).

    • Causality: DMF is chosen over non-polar solvents because it stabilizes the highly polar transition state of the EAS reaction, accelerating the rate and improving regioselectivity.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (65.5 g, 368.1 mmol, 1.05 eq.) portion-wise over 45 minutes.

    • Self-Validation: The solution will transition from pale yellow to deep orange. Maintaining the temperature below 5 °C is critical; a temperature spike indicates uncontrolled bromination, leading to the C3/C5 dibrominated impurity.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via LC-MS (consumption of starting material mass m/z 143).

  • Quenching (Critical Step): Pour the reaction mixture into 1.5 L of ice water containing 5% sodium thiosulfate ( Na2​S2​O3​ ).

    • Self-Validation: The thiosulfate reduces any unreacted NBS or trace Br2​ . If the aqueous layer remains distinctly orange/brown, active bromine is still present, and additional thiosulfate must be added until the solution turns pale yellow/white.

  • Isolation: Filter the resulting precipitate, wash with cold water (3 x 200 mL), and dry under a vacuum at 45 °C to afford the target compound as an off-white solid.

Protocol B: Route B (S N​ Ar Amination) - Alternative

This protocol is suitable if the polyhalogenated core is readily available [2], though it requires strict stoichiometric control.

  • Preparation: Dissolve 5-bromo-2,4-dichloropyridine (50.0 g, 220.4 mmol) in anhydrous THF (300 mL) under a nitrogen atmosphere. Cool to 0 °C.

  • Nucleophile Addition: Dropwise add a 2.0 M solution of methylamine in THF (115.7 mL, 231.4 mmol, 1.05 eq.) over 1 hour.

    • Causality: A slight excess (1.05 eq.) is used to drive the reaction. Using >2.0 equivalents will result in S N​ Ar at both the C2 and C4 positions, destroying the yield.

  • Maturation: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight (12 hours).

  • Workup: Concentrate the THF under reduced pressure. Partition the residue between Ethyl Acetate (500 mL) and saturated aqueous NaHCO3​ (300 mL). Extract the aqueous layer with Ethyl Acetate (2 x 200 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

    • Self-Validation: TLC (Hexanes:EtOAc 3:1) will show two distinct UV-active spots. The higher R f​ spot is typically the desired C2-aminated product, while the lower R f​ spot is the C4-aminated isomer.

  • Chromatography: Purify via silica gel flash chromatography to isolate the target compound.

Conclusion

For the synthesis of 5-bromo-4-chloro-N-methylpyridin-2-amine, Route A (EAS Bromination) is definitively the superior methodology. By installing the amine first and utilizing the intrinsic directing effects of the pyridine ring, chemists can bypass the regiochemical ambiguities associated with S N​ Ar reactions on polyhalogenated systems. Route A provides a self-validating, highly scalable protocol that eliminates the need for chromatography, drastically reducing the E-factor and overall cost of goods.

References

  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) - ACS Publications. American Chemical Society.
  • US8188113B2 - Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. Google Patents.
  • 5-bromo-4-chloro-N-methylpyridin-2-amine Product Catalog. EvitaChem.

A Comparative Guide to 5-bromo-4-chloro-N-methylpyridin-2-amine and its Fluorinated Analogs in Binding Assays

Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Fluorination in Drug Discovery

The substitution of hydrogen or other halogens with fluorine is a widely employed strategy in drug design for several key reasons:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within a molecule. This can influence the pKa of nearby functional groups, impacting a compound's ionization state at physiological pH and its ability to form crucial hydrogen bonds with a target protein.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and multipolar interactions with backbone amides.[1][2] These interactions can lead to a significant increase in binding affinity.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: In many cases, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

The following diagram illustrates the key considerations when planning the synthesis and evaluation of fluorinated analogs.

Caption: Workflow for the comparative analysis of fluorinated analogs.

Comparative Binding Analysis: Insights from Structurally Related Analogs

As direct binding data for 5-bromo-4-chloro-N-methylpyridin-2-amine and its fluorinated analogs is not publicly available, we will draw upon structure-activity relationship (SAR) studies of similar 2-aminopyridine-based kinase inhibitors. The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region.

Hypothetical Comparison Table

Based on general principles of fluorine's effects on binding affinity, we can construct a hypothetical comparison table. This table is for illustrative purposes and would need to be populated with experimental data.

CompoundStructurePredicted Change in Binding Affinity (Ki)Rationale
Parent Compound 5-bromo-4-chloro-N-methylpyridin-2-amine-Baseline
Analog 1 5-fluoro-4-chloro-N-methylpyridin-2-amineLikely increaseThe smaller fluorine atom at the 5-position may lead to a better fit in the binding pocket. Fluorine may also participate in favorable interactions.
Analog 2 5-bromo-4-fluoro-N-methylpyridin-2-amineVariableThe effect of fluorine at the 4-position is highly dependent on the specific topology of the binding pocket. It could introduce favorable interactions or steric hindrance.

Experimental Protocols for Binding Assays

The choice of binding assay is critical for obtaining accurate and reproducible data. Below are detailed protocols for three commonly used methods for characterizing the binding of small molecules to protein targets.

Radiometric Filter Binding Assay

This is considered the gold standard for many kinase inhibitor studies as it directly measures the displacement of a radiolabeled ligand.[2]

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase in assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Addition: Add serial dilutions of the test compounds (5-bromo-4-chloro-N-methylpyridin-2-amine and its fluorinated analogs) to the wells. Include a control with no inhibitor.

  • Radioligand Addition: Add a known concentration of a suitable radiolabeled ligand (e.g., [³H]-staurosporine for many kinases) to all wells. The concentration should be at or below its Kd for the target kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the protein-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition versus the log of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radiometric filter binding assay.

Radiometric_Assay A Prepare Kinase and Compound Dilutions B Add Radioligand A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Unbound Ligand C->D E Wash Filters D->E F Scintillation Counting E->F G Data Analysis (IC50/Ki Determination) F->G

Caption: Workflow of a radiometric filter binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events.

Protocol:

  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+ buffer).

  • Analyte Injection: Inject serial dilutions of the test compounds over the sensor surface. Include a buffer-only injection for baseline subtraction.

  • Association and Dissociation: Monitor the binding in real-time to obtain association (ka) and dissociation (kd) rate constants.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare the target protein in a suitable buffer in the sample cell and the test compound in the same buffer in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Acquisition: Record the heat change after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Synthesis of Fluorinated Analogs

While detailed synthetic procedures for the exact fluorinated analogs of 5-bromo-4-chloro-N-methylpyridin-2-amine are not readily found in the literature, plausible synthetic routes can be proposed based on established methodologies for the fluorination of pyridines. For example, the synthesis of a 5-fluoro analog could potentially be achieved via a Sandmeyer-type reaction from the corresponding 5-amino precursor.[3]

The following diagram illustrates a generalized synthetic scheme.

Caption: Plausible synthetic routes to fluorinated analogs.

Conclusion

The strategic incorporation of fluorine into the 5-bromo-4-chloro-N-methylpyridin-2-amine scaffold holds significant potential for modulating its binding affinity and other pharmacologically relevant properties. While direct experimental data for these specific analogs is currently lacking in the public domain, this guide provides a robust framework for their synthesis and comparative evaluation in binding assays. By employing the detailed protocols for radiometric filter binding, SPR, and ITC, researchers can generate the critical data needed to elucidate the structure-activity relationships and guide the development of more potent and selective compounds. The principles and methodologies outlined herein are broadly applicable to the study of other ligand-protein interactions, serving as a valuable resource for the drug discovery community.

References

  • Bohn, L. M., & Lefkowitz, R. J. (2002). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 194, 237-246.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2953.
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR). Thermo Fisher Scientific.
  • Assaying Protein Kinase Activity with Radiolabeled ATP. JoVE (Journal of Visualized Experiments), (118), e54931.
  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening, 7(6), 463-471.
  • Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.
  • Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Kinetic binding of kinase inhibitors and determination of K, K r
  • LanthaScreen Eu Kinase Binding Assay for TAOK3 Overview. Thermo Fisher Scientific.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 138, 93-106.
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorin
  • Application of Bioisosteres in Drug Design. SlideShare.
  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(6), 2833-2889.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 27(17), 5649.
  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
  • An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6533-6546.

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Safety Operating Guide

Proper Disposal of 5-bromo-4-chloro-N-methylpyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 5-bromo-4-chloro-N-methylpyridin-2-amine, a halogenated pyridine derivative commonly used in pharmaceutical and chemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of structurally similar halogenated aromatic amines and pyridines. The core principles of laboratory safety—hazard assessment, use of personal protective equipment, and adherence to regulatory guidelines—are paramount.

Hazard Assessment and Inherent Risks

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.

These classifications necessitate careful handling and the implementation of stringent safety protocols to minimize exposure risks for all laboratory personnel.

Personal Protective Equipment (PPE) and Handling Protocols

Prior to handling 5-bromo-4-chloro-N-methylpyridin-2-amine for any purpose, including disposal, the following minimum PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (nitrile gloves are a suitable option).

  • Eye Protection: Safety goggles or a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat and, if there is a significant risk of splashing, chemical-resistant aprons or suits.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Step-by-Step Disposal Procedure

The recommended disposal method for 5-bromo-4-chloro-N-methylpyridin-2-amine is incineration by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in regular trash.[3]

Step 1: Segregation and Collection

  • Collect waste 5-bromo-4-chloro-N-methylpyridin-2-amine and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.

  • The waste should be labeled as "Halogenated Organic Waste" and, if possible, list the specific chemical name.

Step 2: Temporary Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

  • Ensure the storage area is cool and dry, away from sources of heat or ignition.[3]

Step 3: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed and certified environmental disposal company.

  • Provide the disposal company with as much information as possible about the waste, including its chemical nature (halogenated aromatic amine).

  • The standard and most environmentally sound method for the ultimate disposal of this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen halides.[5]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[6]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal, following the procedures outlined above.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations governing hazardous waste. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable laws.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-bromo-4-chloro-N-methylpyridin-2-amine.

Disposal Workflow for 5-bromo-4-chloro-N-methylpyridin-2-amine cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat B Work in a Certified Chemical Fume Hood A->B C Collect Waste in a Labeled, Compatible Container (Halogenated Organic Waste) B->C Waste Generation D Store Securely in a Designated Hazardous Waste Area C->D E Contact Licensed Hazardous Waste Disposal Company D->E Arrange for Pickup F High-Temperature Incineration with Afterburner and Scrubber E->F

Caption: A flowchart outlining the key steps for the safe disposal of 5-bromo-4-chloro-N-methylpyridin-2-amine.

References

  • 5-bromo-4-chloro-N,N-dimethylpyrimidin-2-amine — Chemical Substance Information. (n.d.).
  • 2-Amino-5-bromo-4-chloropyridine. (n.d.). PubChem.
  • MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. (2015, December 4).
  • 5-Bromo-2-[(methylamino)methyl]pyridine Safety Data Sheet. (2022, May 15). CymitQuimica.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
  • Pyridine Safety Information. (n.d.).

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Personal protective equipment for handling 5-bromo-4-chloro-N-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly functionalized building blocks like 5-bromo-4-chloro-N-methylpyridin-2-amine not merely as a compliance exercise, but as a critical component of experimental integrity and operator survival.

To handle this chemical safely, you cannot rely on a generic "one-size-fits-all" safety template. You must understand the specific physicochemical properties of the molecule to implement a self-validating safety system.

Mechanistic Hazard Profile: The "Why" Behind the Danger

5-bromo-4-chloro-N-methylpyridin-2-amine is a heavily substituted halogenated aminopyridine. Understanding its structure reveals its primary threats:

  • Target Organ Toxicity: Aminopyridines are well-documented central nervous system (CNS) stimulants. They operate by blocking voltage-gated potassium channels, which can lead to rapid excitability, severe headaches, tremors, and in acute exposure cases, convulsions[1].

  • Enhanced Dermal Penetration: The addition of bromine and chlorine atoms to the pyridine ring significantly increases the molecule's lipophilicity (LogP)[2]. The Causality: Higher lipophilicity means this compound will penetrate the lipid bilayer of human skin much faster than the parent 2-aminopyridine. If this compound is dissolved in an organic solvent (like DMSO or DCM), dermal absorption is exponentially accelerated, presenting a severe, potentially fatal intoxication risk[1].

  • Physical State: As a crystalline solid/powder[3], its primary exposure routes in the laboratory are dust aerosolization (inhalation) and surface contamination (dermal).

Context-Dependent PPE Matrix

Glove selection must be dictated by the physical state of the chemical. Standard nitrile gloves are easily permeated by pyridine-based liquids, making context-aware PPE selection critical[4][5].

PPE CategorySpecificationMechanistic Justification
Hands (Dry Powder) Double-gloved: Heavy-duty Nitrile (outer), Standard Nitrile (inner).Nitrile provides an excellent barrier against dry, crystalline halogenated powders. Double gloving ensures a backup barrier against micro-tears from spatulas.
Hands (In Solution) Butyl Rubber or PVA (Polyvinyl Alcohol) over Nitrile inner glove.Pure pyridine and many organic solvents rapidly permeate nitrile[4]. Butyl rubber provides superior chemical resistance to pyridine-based solutions[4][5].
Body Flame-resistant, fully buttoned lab coat.Prevents dust accumulation on street clothing. For scale-up >10g, a disposable Tyvek suit is strongly recommended.
Eyes/Face Chemical splash goggles (ANSI Z87.1) + Face shield.Protects against aerosolized dust during weighing and splash hazards during solubilization.
Respiratory Handled exclusively in a Class II Fume Hood.Prevents inhalation of airborne particulates. If hood access is compromised, a P100 particulate respirator is mandatory.

Step-by-Step Handling & Transfer Protocol

Trustworthiness in the lab requires self-validating steps. Never assume equipment is working; verify it at every stage.

Step 1: Pre-Operational Verification Before opening the chemical container, verify the fume hood face velocity is between 80-120 feet per minute (fpm). Self-validation technique: Tape a Kimwipe to the bottom of the sash; it should pull gently and consistently inward.

Step 2: Static Mitigation Halogenated powders carry static charges, causing them to "jump" off spatulas and aerosolize. Wipe the exterior of the weighing balance and your spatulas with an anti-static cloth, or utilize a static ionizer bar inside the hood.

Step 3: Closed-System Weighing

  • Tare a clean, dry reaction vial equipped with a secure septum cap.

  • Using a static-free, grounded spatula, transfer the required mass of 5-bromo-4-chloro-N-methylpyridin-2-amine into the vial inside the fume hood.

  • Cap the vial before removing it from the balance area to prevent micro-dust from escaping into the ambient hood airflow.

Step 4: In-Hood Solubilization Never pour the dry powder into a reaction vessel already containing solvent, as this creates a high risk of splashing and aerosolization. Instead, inject your solvent into the capped, pre-weighed vial using a syringe, or carefully pipette the solvent down the inner wall of the vial.

Workflow Visualization

G Start 1. Pre-Operation Verify Hood Flow & Static Control PPE 2. Don PPE Double Nitrile (Dry) or Butyl (Solvent) Start->PPE Weigh 3. Weighing Use Closed Tare Vials PPE->Weigh Transfer 4. Transfer In-Hood Solubilization Weigh->Transfer Spill Spill or Exposure? Transfer->Spill Decon 5. Decontamination Triple-Rinse Consumables Spill->Decon No Emergency Emergency Protocol Evacuate, Flush 15min, Call EHS Spill->Emergency Yes Waste 6. Waste Segregation EPA Hazardous Waste (Incineration) Decon->Waste

Workflow for the safe handling, transfer, and disposal of halogenated aminopyridines.

Decontamination and Waste Disposal Plan

Regulatory agencies strictly govern pyridine derivatives. They must be treated as acutely hazardous chemical waste[6][7].

  • Consumable Decontamination: All disposable materials (weigh boats, pipette tips, inner gloves) that contacted the chemical must be collected in a sealable plastic bag labeled as hazardous waste[6]. Non-disposable items (spatulas) must be "triple-rinsed" with a compatible solvent (e.g., methanol or acetone)[6].

  • Waste Segregation: Collect the rinsate and any reaction waste in a high-density polyethylene (HDPE) or glass container[8]. Label it explicitly: "Hazardous Waste: Halogenated Aminopyridine / Toxic / Flammable"[8]. Do not mix with incompatible waste streams like strong oxidizers.

  • Disposal Route: Do not pour down the drain. The primary approved method for pyridine-derivative disposal is professional high-temperature incineration[8]. Store the waste in a designated, ventilated flammables cabinet until EHS pickup[8].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated clothing. Do not scrub the skin , as mechanical abrasion increases blood flow and accelerates systemic absorption. Flush the area with copious amounts of water under a safety shower for a minimum of 15 minutes[1][4]. Seek immediate medical attention.

  • Dry Spill: Do not sweep. Sweeping aerosolizes the toxic powder into the breathing zone. Gently cover the spill with damp absorbent pads to suppress dust[9]. Scoop the pads into a hazardous waste container using a non-sparking tool, and triple-rinse the surface.

References

  • CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE - Alkali Metals Limited. Source: alkalimetals.com. URL: 1

  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem. Source: nih.gov. URL: 2

  • 2-Aminopyridine - Apollo Scientific. Source: apolloscientific.co.uk. URL: 9

  • 1072-97-5, 2-Amino-5-bromopyridine Formula - ECHEMI. Source: echemi.com. URL: 3

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance | Office of Research. Source: bu.edu. URL: 6

  • EPA Hazardous Waste Codes | My Alfred University. Source: alfred.edu. URL: 7

  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Source: benchchem.com. URL: 8

  • Laboratory Safety Manual - Pyridine. Source: wsu.edu. URL: 4

  • North® Nitrile Gloves Chemical Resistance Guide. Source: csueastbay.edu. URL: 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.